Product packaging for 2-Amino-5-(methoxycarbonyl)benzoic acid(Cat. No.:CAS No. 63746-25-8)

2-Amino-5-(methoxycarbonyl)benzoic acid

Cat. No.: B1282239
CAS No.: 63746-25-8
M. Wt: 195.17 g/mol
InChI Key: XIGSLVIYSSSYNA-UHFFFAOYSA-N
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Description

2-Amino-5-(methoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B1282239 2-Amino-5-(methoxycarbonyl)benzoic acid CAS No. 63746-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGSLVIYSSSYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518271
Record name 2-Amino-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63746-25-8
Record name 2-Amino-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS: 63746-25-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-(methoxycarbonyl)benzoic acid, a key chemical intermediate in pharmaceutical synthesis and research. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes comprehensive spectroscopic data for characterization. Furthermore, its role as a versatile building block in the development of therapeutic agents is discussed, highlighting its significance for professionals in drug discovery and development.

Introduction

This compound, also known as methyl 2-amino-5-carboxybenzoate, is an aromatic organic compound with significant applications in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both an amino group and a carboxylic acid with a methyl ester, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide serves as a detailed resource for researchers and professionals engaged in the use of this compound for drug development and other scientific endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in research and synthesis. The following tables summarize key quantitative data and spectroscopic characteristics.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 63746-25-8
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance White solid
Predicted Boiling Point 394.8 ± 32.0 °C
Predicted Density 1.373 ± 0.06 g/cm³
Predicted pKa
Predicted LogP 1.33480

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Predicted shifts are available.
¹³C NMR Predicted shifts are available.
IR Spectroscopy Characteristic peaks for functional groups are expected.
Mass Spectrometry Expected molecular ion peak [M]+ at m/z 195.05.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of its corresponding nitro compound, 2-Nitro-5-(methoxycarbonyl)benzoic acid. A general and effective method involves catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on a general procedure for the reduction of a nitro group on a benzoic acid derivative.

Materials:

  • 2-Nitro-5-(methoxycarbonyl)benzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable reaction vessel, dissolve 2-Nitro-5-(methoxycarbonyl)benzoic acid in methanol or THF.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours to overnight.

  • Upon completion, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 2-Nitro-5-(methoxycarbonyl)benzoic acid reaction Catalytic Hydrogenation (H₂, Pd/C, Solvent) start->reaction Reduction product This compound reaction->product Isolation

A schematic representation of the synthesis workflow.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its structural features allow for diverse chemical modifications, making it a key intermediate in the development of new therapeutic agents. Derivatives of aminobenzoic acids are known to exhibit a range of biological activities, including anti-inflammatory and analgesic properties.

The presence of the amino and carboxylic acid groups provides reactive sites for the introduction of various pharmacophores and for the construction of heterocyclic ring systems, which are prevalent in many drug molecules. The methoxycarbonyl group can also be hydrolyzed to the corresponding carboxylic acid, offering another point for chemical derivatization.

Role as a Synthetic Intermediate

The general utility of aminobenzoic acid derivatives in medicinal chemistry suggests that this compound can serve as a scaffold for the synthesis of a variety of bioactive molecules. Its structural similarity to other key intermediates used in the synthesis of anti-inflammatory drugs and other therapeutics highlights its potential in drug discovery programs.

G Role of this compound in Drug Discovery cluster_starting Core Scaffold cluster_modification Chemical Modifications cluster_leads Lead Compounds cluster_development Drug Development core This compound mod1 N-Acylation / Alkylation core->mod1 mod2 Ester Hydrolysis / Amidation core->mod2 mod3 Cyclization Reactions core->mod3 lead1 Novel Heterocycles mod1->lead1 lead2 Substituted Anilines mod2->lead2 mod3->lead1 dev Therapeutic Agents lead1->dev lead2->dev

A logical workflow illustrating its utility in drug discovery.

Conclusion

This compound is a chemical compound with significant potential for application in pharmaceutical research and development. This guide has provided essential data on its properties, a detailed synthesis protocol, and an overview of its role as a synthetic intermediate. For researchers and scientists in the field, this compound represents a versatile tool for the exploration of new chemical entities with potential therapeutic value. Further research into its biological activities and applications is warranted.

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS No. 63746-25-8). The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug development applications. This document presents quantitative data in a clear tabular format, details relevant experimental methodologies, and includes a proposed synthesis workflow.

Core Physical and Chemical Properties

This compound is a multifaceted organic compound, appearing as a white solid. Its chemical structure incorporates an amino group, a carboxylic acid, and a methyl ester, bestowing upon it a unique combination of acidic, basic, and ester characteristics. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Quantitative Physical Data

The following table summarizes the key physical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

PropertyValueSource
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Melting Point 224-225 °C
Boiling Point 424.5 °C (Predicted)
pKa 4.06±0.10 (Predicted for 2-amino-6-methoxycarbonyl benzoic acid)[2]
Appearance White Solid[1]

Note on Predicted Values: The boiling point is a predicted value and should be treated as an estimation. The provided pKa value is for an isomeric compound, 2-amino-6-methoxycarbonyl benzoic acid, and is included as a reference due to the lack of experimental data for the title compound. It is reasonable to expect a similar pKa for the carboxylic acid group in this compound.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized for aromatic amino acids and can be adapted for this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady rate of 10-15 °C per minute initially.

  • Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

Boiling Point Determination (Predicted)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. As this compound is a solid at room temperature with a high predicted boiling point, this value is typically determined under reduced pressure and extrapolated to atmospheric pressure, or predicted using computational models.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure and the pH of the solution.

Methodology for Qualitative Solubility Testing:

  • Solvent Selection: A range of common laboratory solvents should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Procedure: To approximately 1 mL of the chosen solvent in a test tube, a small, accurately weighed amount (e.g., 10 mg) of this compound is added.

  • Observation: The mixture is agitated vigorously for 1-2 minutes at room temperature. Visual inspection determines if the solid has dissolved completely, partially, or not at all.

  • Classification: The solubility can be qualitatively described as soluble, sparingly soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent.

pKa Determination

The pKa value is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group and the protonated amino group are of interest.

Methodology via Potentiometric Titration:

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water. A small amount of a co-solvent like ethanol may be necessary if the compound's water solubility is low.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

  • Titration: The titrant is added in small, precise increments to the amino acid solution. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve.

Proposed Synthesis Workflow

SynthesisWorkflow Start 2-Nitroterephthalic acid dimethyl ester Reduction Selective Reduction (e.g., Na2S, NH4Cl, H2O/MeOH) Start->Reduction Reagents Product This compound Reduction->Product Isolation & Purification

Caption: Proposed synthesis workflow for this compound.

Disclaimer: This technical guide is intended for informational purposes for qualified professionals. The physical properties and experimental protocols should be verified before use in a laboratory or developmental setting. The proposed synthesis workflow is theoretical and has not been experimentally validated based on the available search results. Appropriate safety precautions should always be taken when handling chemical substances.

References

In-depth Technical Guide: 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(methoxycarbonyl)benzoic acid is a bifunctional organic molecule containing an aniline moiety, a carboxylic acid, and a methyl ester. Its structure suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. As a substituted anthranilic acid derivative, it possesses reactive handles that allow for a variety of chemical transformations. This guide provides a summary of its chemical properties, a plausible synthetic route, and discusses its potential applications based on related structures. It is important to note that while the existence of this compound is documented, detailed experimental and biological data in peer-reviewed literature is scarce, indicating it may be a novel or infrequently reported chemical entity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at position 2, a carboxylic acid at position 1, and a methoxycarbonyl group at position 5.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 63746-25-8N/A
Molecular Formula C₉H₉NO₄N/A
Molecular Weight 195.17 g/mol N/A
Predicted Boiling Point 394.8 ± 32.0 °C[1]
Predicted Density 1.373 ± 0.06 g/cm³[1]

Synthetic Protocol

A plausible and efficient method for the synthesis of this compound is via the reduction of its corresponding nitro precursor, 2-Nitro-5-(methoxycarbonyl)benzoic acid. This transformation is a common and generally high-yielding reaction in organic synthesis.

Experimental Protocol: Reduction of 2-Nitro-5-(methoxycarbonyl)benzoic acid

  • Reaction Setup: To a solution of 2-Nitro-5-(methoxycarbonyl)benzoic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, is added a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G Synthetic Pathway for this compound start 2-Nitro-5-(methoxycarbonyl)benzoic acid reagents H₂, Pd/C Methanol start->reagents product This compound reagents->product

A plausible synthetic route to this compound.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various pharmacologically active compounds. Anthranilic acid derivatives are known to possess anti-inflammatory, analgesic, and antimicrobial properties. The presence of the amino and carboxylic acid groups allows for its use as a scaffold in combinatorial chemistry for the generation of compound libraries for high-throughput screening.

The methoxycarbonyl group can serve as a handle for further derivatization or as a bioisostere for other functional groups. It is plausible that this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.

G Drug Discovery Workflow cluster_0 Synthesis & Characterization cluster_1 Screening & Evaluation cluster_2 Preclinical Development A Synthesis of This compound B Purification A->B C Structural Elucidation (NMR, MS, etc.) B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G In vitro & In vivo Studies F->G H Toxicology G->H I Pharmacokinetics H->I J J I->J Clinical Trials

A generalized workflow for drug discovery and development.

Conclusion

This compound is a chemical compound with significant potential as an intermediate in synthetic chemistry. While detailed experimental data is not widely available, its synthesis can be reasonably achieved through standard chemical transformations. Further research into this molecule and its derivatives could unveil novel applications in pharmaceuticals, agrochemicals, and material science, making it a person of interest for further investigation.

References

An In-depth Technical Guide to 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Amino-5-(methoxycarbonyl)benzoic acid, catering to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, analytical methodologies, and synthesis protocols.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C9H9NO4.[1] The molecular weight of this compound is 195.18 g/mol . Other key properties are summarized in the table below. It is important to distinguish this compound from its isomer, 2-amino-6-methoxycarbonyl benzoic acid, which shares the same molecular formula and weight.[2]

PropertyValueReference
Molecular Formula C9H9NO4[1]
Molecular Weight 195.18 g/mol Calculated
CAS Number 63746-25-8[3]
Appearance Solid[1]
Purity 97%[1]
Storage Conditions Keep in a dry area, 2-8℃[1]

Note: The provided data is based on available chemical supplier information. Researchers should verify these properties with their own analytical methods.

It is crucial to differentiate this compound from the structurally similar and more frequently documented compound, 2-Amino-5-methoxybenzoic acid (CAS 6705-03-9). The latter has a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol .[4][5][6]

Synthesis Protocols

The synthesis of related amino benzoic acid derivatives often involves the reduction of a nitro group to an amine. A common and efficient method for the synthesis of 2-amino-5-methoxybenzoic acid, a related compound, is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[7][8]

Experimental Protocol: Catalytic Hydrogenation of a Nitrobenzoic Acid Derivative

This protocol is adapted from the synthesis of 2-amino-5-methoxybenzoic acid and can be considered a general method for the reduction of a nitro group in a similar benzoic acid derivative.[6][8]

  • Reaction Setup : 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) is dissolved in tetrahydrofuran (THF) (250 mL) in a suitable reaction vessel.

  • Catalyst Addition : Palladium on carbon (Pd/C, 10% w/w, 300 mg) is added to the solution.

  • Hydrogenation : The reaction mixture is stirred under a hydrogen gas atmosphere (balloon) at room temperature for 18 hours.

  • Reaction Monitoring : The completion of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • Isolation : The filtrate is concentrated under reduced pressure to yield the product.

This process typically results in a high yield of the corresponding amino-benzoic acid derivative.[6][8]

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a standard method for the analysis of amino-benzoic acid derivatives. The following provides a general protocol for the reverse-phase HPLC analysis of a related compound, 2-Amino-5-methylbenzoic acid, which can be adapted for this compound.[9]

Experimental Protocol: Reverse-Phase HPLC Analysis

  • Column : A Newcrom R1 reverse-phase HPLC column is suitable for this separation.[9]

  • Mobile Phase : A mixture of acetonitrile (MeCN) and water with an acidic modifier is used. For general purposes, phosphoric acid can be used. For applications compatible with mass spectrometry (MS), formic acid should be substituted for phosphoric acid.[9]

  • Detection : UV detection at a suitable wavelength is typically used for aromatic compounds.

  • Application : This method is versatile and can be scaled for preparative separation to isolate impurities or used in pharmacokinetic studies.[9]

Logical and Experimental Workflows

Synthesis Pathway for a Related Aminobenzoic Acid

G A 5-Methoxy-2-nitrobenzoic acid B Catalytic Hydrogenation (H2, Pd/C, THF) A->B C 2-Amino-5-methoxybenzoic acid B->C

Caption: Synthesis of 2-Amino-5-methoxybenzoic acid via catalytic hydrogenation.

General Analytical Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Dissolve sample in appropriate solvent B Inject sample into HPLC system A->B C Separation on Reverse-Phase Column B->C D UV Detection C->D E Chromatogram Analysis D->E F Quantification and Purity Assessment E->F

Caption: A typical workflow for the HPLC analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-5-(methoxycarbonyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a multi-step approach, starting from readily available precursors. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows to aid in understanding and replication.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached from 2-aminoterephthalic acid. This precursor already possesses the key amino and dicarboxylic acid functionalities in the desired orientation. The central challenge of this synthesis lies in the selective mono-esterification of the carboxylic acid group at the 4-position. The proposed pathway involves two main stages: the synthesis of the precursor, 2-aminoterephthalic acid, followed by its selective esterification.

G cluster_0 Stage 1: Synthesis of 2-Aminoterephthalic Acid cluster_1 Stage 2: Selective Mono-esterification 2-Nitroterephthalic_acid 2-Nitroterephthalic Acid 2-Aminoterephthalic_acid 2-Aminoterephthalic Acid 2-Nitroterephthalic_acid->2-Aminoterephthalic_acid Reduction 2-Aminoterephthalic_acid_2 2-Aminoterephthalic Acid Target_Molecule This compound 2-Aminoterephthalic_acid_2->Target_Molecule Selective Esterification

Caption: Proposed two-stage synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis. The quantitative data, including reaction conditions, yields, and purity, are summarized in tables for clear comparison.

Stage 1: Synthesis of 2-Aminoterephthalic Acid

The initial step involves the reduction of 2-nitroterephthalic acid to 2-aminoterephthalic acid. A common and efficient method for this transformation is catalytic hydrogenation.

Experimental Protocol:

A mixture of 2-nitroterephthalic acid (1.0 mmol), a palladium catalyst (e.g., 10% Pd on activated carbon, 2 mol%), and a suitable solvent such as methanol is prepared.[1] For improved efficiency, a hydrogen source like ammonium formate (3.3 mmol) can be used in a mechanochemical ball-milling setup for 90 minutes.[1] Alternatively, catalytic hydrogenation can be performed using hydrogen gas in a pressure reactor. After the reaction is complete, the catalyst is removed by filtration through celite. The filtrate is then concentrated under reduced pressure to yield 2-aminoterephthalic acid.[1] If necessary, the product can be further purified by column chromatography.[1]

Quantitative Data for Stage 1:

ParameterValueReference
Starting Material2-Nitroterephthalic acid[1]
Catalyst10% Pd/C[1]
Reducing AgentAmmonium formate or H₂ gas[1]
SolventMethanol[1]
Reaction Time1.5 hours (ball milling)[1]
TemperatureRoom Temperature[1]
Yield~99%[1]
PurityHigh (further purification by column chromatography if needed)[1]

Workflow Diagram for Stage 1:

G Start Start Mix_Reactants Mix 2-Nitroterephthalic acid, Pd/C, and Methanol Start->Mix_Reactants Reduction Perform Reduction (e.g., Ball Milling with Ammonium Formate) Mix_Reactants->Reduction Filter Filter to Remove Catalyst Reduction->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography (if necessary) Concentrate->Purify End Obtain 2-Aminoterephthalic Acid Purify->End

Caption: Experimental workflow for the synthesis of 2-aminoterephthalic acid.

Stage 2: Selective Mono-esterification

This crucial step involves the selective esterification of the 4-position carboxylic acid of 2-aminoterephthalic acid. This can be achieved by careful control of reaction conditions, such as the stoichiometry of the alcohol and the choice of catalyst.

Experimental Protocol:

2-aminoterephthalic acid (10 mmol) is dissolved in a suitable solvent, such as methanol. A catalytic amount of a strong acid, like sulfuric acid or thionyl chloride, is added dropwise.[2] The reaction mixture is then heated under reflux for a controlled period (e.g., 3-4 hours).[2] The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to maximize the yield of the mono-ester and minimize the formation of the di-ester by-product. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then dissolved in water and the pH is adjusted to be neutral or slightly basic to precipitate the unreacted di-acid. The desired mono-ester can then be extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound. Further purification can be achieved by recrystallization.

Quantitative Data for Stage 2 (Representative):

ParameterValueReference
Starting Material2-Aminoterephthalic acid
ReagentMethanol[2]
CatalystSulfuric Acid or Thionyl Chloride[2]
SolventMethanol[2]
Reaction Time3.5 hours (under reflux)[2]
TemperatureReflux[2]
YieldModerate to High (dependent on selectivity)
PurityHigh (after purification)

Workflow Diagram for Stage 2:

G Start Start with 2-Aminoterephthalic Acid Dissolve Dissolve in Methanol and add Acid Catalyst Start->Dissolve Reflux Heat under Reflux (Monitor by TLC) Dissolve->Reflux Workup Cool, Remove Solvent, and Adjust pH Reflux->Workup Extract Extract with Organic Solvent Workup->Extract Dry_Concentrate Dry and Concentrate Organic Phase Extract->Dry_Concentrate Recrystallize Recrystallize for Final Purification Dry_Concentrate->Recrystallize End Obtain this compound Recrystallize->End

Caption: Experimental workflow for the selective mono-esterification.

Conclusion

The synthesis of this compound is achievable through a strategic two-stage process. The initial reduction of 2-nitroterephthalic acid provides the key intermediate, 2-aminoterephthalic acid, in high yield. The subsequent selective mono-esterification requires careful control of reaction conditions to favor the formation of the desired product. The protocols and data presented in this guide, derived from established chemical literature on analogous transformations, provide a solid foundation for the successful synthesis of this important chemical intermediate. Further optimization of the selective esterification step may be required to maximize yield and purity for specific research and development applications.

References

Technical Guide: Solubility Profile of 2-Amino-5-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS Number: 63746-25-8), a compound of interest in pharmaceutical and chemical research. A comprehensive search of publicly available scientific literature and databases was conducted to collate quantitative solubility data. This document outlines the findings of this search, provides a standardized experimental protocol for determining the thermodynamic solubility of the compound, and presents a framework for the systematic recording of such data. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling consistent and reproducible solubility assessment.

Introduction

This compound is an organic compound with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring both an amino and a carboxyl group, as well as a methyl ester, suggests that its solubility will be highly dependent on the pH and polarity of the solvent. Understanding the solubility profile of this compound is critical for a range of applications, including formulation development, reaction condition optimization, and bioavailability assessment in drug discovery.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The absence of this information in the public domain highlights a knowledge gap for this compound. To facilitate future research and ensure data comparability, this guide proposes a standardized table for the presentation of experimentally determined solubility data. Researchers are encouraged to use this format to report their findings.

Table 1: Experimental Solubility Data for this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis

Researchers should populate this table with their experimental findings.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a solid compound. This method is considered the gold standard for generating reliable equilibrium solubility data.[1][2][3]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility of the compound in that solvent at that temperature. The concentration of the solute in the saturated solution can be determined by various analytical techniques, with the gravimetric method being a straightforward and robust option.[4][5][6]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, phosphate buffer at various pH values)

  • Analytical balance

  • Spatula

  • Glass vials or flasks with screw caps

  • Thermostatic shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Pipettes

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Desiccator

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials or flasks. The excess solid is crucial to ensure that a saturated solution is formed.[3]

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[1] Preliminary experiments may be necessary to determine the time required to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Pipette a precise volume of the clear filtrate into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

    • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dried solute. The difference between this weight and the initial weight of the empty dish gives the mass of the dissolved solid.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

    The solubility can also be expressed in molarity (mol/L) by dividing the mass of the residue by its molecular weight (195.17 g/mol ) and the volume of the filtrate in liters.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Excess Compound B Add Solvent A->B Step 1 C Agitate at Constant Temperature (24-72h) B->C Step 2 D Sample Supernatant (with filtration) C->D Step 3 E Gravimetric Analysis D->E Step 4 F Calculate Solubility E->F Step 5

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

While experimental solubility data for this compound is not currently available in the public domain, this technical guide provides a robust and standardized framework for its determination. By following the detailed experimental protocol and utilizing the provided data presentation structure, researchers can generate high-quality, comparable solubility data. This will, in turn, support the broader scientific community in advancing the research and development of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled from the most reliable data available. Specific safety data for 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS No: 63746-25-8) is limited. Therefore, this document synthesizes information from structurally similar compounds, primarily 2-Amino-4-(methoxycarbonyl)benzoic acid, and general principles for handling substituted benzoic acids. It is imperative that users of this compound conduct their own risk assessments and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms 5-(Methoxycarbonyl)anthranilic acid
CAS Number 63746-25-8
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance Solid (form may vary)
Solubility Data not available. Expected to have limited solubility in water and be soluble in some organic solvents.

Hazard Identification and Classification

Based on data for structurally related compounds, this compound should be handled as a hazardous substance. The following GHS hazard classifications are anticipated[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

First-Aid Measures

Immediate medical attention is recommended in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.[1]

  • Store locked up.[1]

  • Keep in a dry, cool place.

  • Incompatible materials include strong oxidizing agents.

Personal Protective Equipment (PPE)

Protection TypeRecommended Equipment
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat or other impervious clothing.
Respiratory Protection If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the GHS classifications of similar compounds.

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Experimental Protocols

Representative Experimental Protocol: Extraction of a Substituted Benzoic Acid

This protocol is a general guideline for the extraction of a substituted benzoic acid from a reaction mixture and should be adapted based on the specific properties of the compound and the reaction conditions.

experimental_workflow cluster_extraction Extraction Phase cluster_precipitation Precipitation Phase start Start: Reaction Mixture in Organic Solvent add_base Add aqueous base (e.g., NaHCO3) to separatory funnel start->add_base shake_vent Shake and vent funnel to partition layers add_base->shake_vent separate_layers Separate aqueous and organic layers shake_vent->separate_layers repeat_extraction Repeat extraction of organic layer with aqueous base separate_layers->repeat_extraction Organic Layer combine_aqueous Combine aqueous layers separate_layers->combine_aqueous Aqueous Layer repeat_extraction->shake_vent cool_aqueous Cool combined aqueous layers in an ice bath combine_aqueous->cool_aqueous acidify Slowly add strong acid (e.g., HCl) until precipitation is complete cool_aqueous->acidify filter Collect precipitate by vacuum filtration acidify->filter wash Wash precipitate with cold water filter->wash dry Dry the purified solid product wash->dry end End: Purified this compound dry->end

Caption: Workflow for the extraction and purification of a substituted benzoic acid.

Potential Biological Activity and Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, derivatives of the parent molecule, anthranilic acid, have been shown to possess a range of biological activities. These include anti-inflammatory, antimicrobial, and cytotoxic effects. Some substituted anthranilic acids have been implicated in the modulation of pathways such as the hedgehog signaling pathway and the mitogen-activated protein kinase (MAPK) pathway.

The diagram below illustrates a conceptual workflow for the initial assessment of a novel compound's safety, a critical process in drug development.

safety_assessment_workflow cluster_in_silico In Silico & In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Decision Making start Novel Compound: this compound qsar QSAR Modeling for Toxicity Prediction start->qsar in_vitro_assays In Vitro Cytotoxicity Assays (e.g., MTT, LDH) qsar->in_vitro_assays genotoxicity Genotoxicity Assays (e.g., Ames test) in_vitro_assays->genotoxicity acute_toxicity Acute Toxicity Studies in Animal Models genotoxicity->acute_toxicity repeated_dose Repeated-Dose Toxicity Studies acute_toxicity->repeated_dose carcinogenicity Carcinogenicity Studies repeated_dose->carcinogenicity risk_assessment Comprehensive Risk Assessment carcinogenicity->risk_assessment go_nogo Go/No-Go Decision for Further Development risk_assessment->go_nogo end Proceed to Clinical Trials go_nogo->end Favorable Profile stop Terminate Development go_nogo->stop Unfavorable Profile

Caption: A logical workflow for the preclinical safety assessment of a novel chemical entity.

References

Spectroscopic Profile of 2-Amino-5-(methoxycarbonyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS No. 63746-25-8), a valuable building block in organic synthesis. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and provides generalized experimental protocols for obtaining such data.

Chemical Structure and Properties

IUPAC Name: this compound Synonyms: Methyl 4-amino-3-carboxybenzoate CAS Number: 63746-25-8 Molecular Formula: C₉H₉NO₄ Molecular Weight: 195.17 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 8.0d1HAr-H
~7.6 - 7.8dd1HAr-H
~6.8 - 7.0d1HAr-H
~5.0 - 6.0br s2H-NH₂
~3.8s3H-OCH₃
~12.0 - 13.0br s1H-COOH

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168-COOH
~166-COOCH₃
~150Ar-C-NH₂
~132Ar-CH
~125Ar-C-COOH
~120Ar-C-COOCH₃
~118Ar-CH
~115Ar-CH
~52-OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amine)
3300 - 2500Strong, Very BroadO-H stretch (carboxylic acid)
~1720StrongC=O stretch (ester)
~1680StrongC=O stretch (carboxylic acid)
~1620MediumN-H bend (amine)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester and carboxylic acid)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
195[M]⁺ (Molecular Ion)
178[M - OH]⁺
164[M - OCH₃]⁺
150[M - COOH]⁺
136[M - COOCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the pure KBr pellet or the empty ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

G Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Purity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight interpretation Spectral Data Analysis nmr->interpretation ir->interpretation ms->interpretation validation Structure Confirmation interpretation->validation final_report Technical Report validation->final_report Final Report

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide serves as a foundational resource for researchers working with this compound. While predicted data is provided, it is highly recommended that experimental data be obtained for confirmation in any research or development application.

Commercial Sourcing and Technical Guide: 2-Amino-5-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS No. 63746-25-8), a valuable building block for pharmaceutical and chemical synthesis. This document details its commercial availability, key technical data, and a representative experimental protocol for its use as a chemical intermediate.

Core Compound Information

Chemical Name: this compound CAS Number: 63746-25-8 Molecular Formula: C₉H₉NO₄ Molecular Weight: 195.17 g/mol Synonyms: 5-(Methoxycarbonyl)anthranilic acid

Chemical Structure:

A 2D representation of the chemical structure of this compound.

Commercial Suppliers

This compound is available from a number of commercial suppliers, primarily for research and development purposes. The table below summarizes key information from several vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

SupplierProduct CodePurityAvailable Quantities
Biosynth NCA74625Request SpecificationCustom
BLD Pharm BD70476≥98%Inquire
Apollo Scientific OR953029≥95%Inquire
Sigma-Aldrich BL3H160C3A8E98%Inquire
CymitQuimica IN-DA003GG498%100mg, 250mg, 500mg, 1g
Alchem Pharmtech Z-67110InquireInquire
Hem -97%1g (Currently Not Available for Sale)[1]

Technical Data

This section provides a summary of the available technical specifications for this compound.

PropertyValueSource
Physical State Solid[1]
Purity ≥95% - 98%[2][3]
Boiling Point 424.5 °C (predicted)[4]
Storage Temperature Keep in dark place, inert atmosphere, room temperature[3][5]

Applications in Research and Development

This compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both an amino and a carboxylic acid group, along with the methoxycarbonyl substituent, allows for a variety of chemical transformations. It is a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds and substituted aromatic derivatives that are of interest in drug discovery. For instance, substituted benzoic acid scaffolds have been explored as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are significant targets in cancer therapy.

Representative Experimental Protocol: Synthesis of a Substituted Benzamide

Objective: To synthesize a substituted N-acyl derivative from an aminobenzoic acid.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Addition of Base: Add the tertiary amine base (1.1 equivalents) to the solution and stir.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by Thin Layer Chromatography, TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired N-acyl derivative.

Experimental Workflow Diagram:

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Reactant & Base cool Cool to 0 °C dissolve->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at RT add_acyl->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify end Final Product purify->end start Start start->dissolve

A generalized workflow for the N-acylation of an aminobenzoic acid derivative.

Conclusion

This compound is a commercially available chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and materials science research. This guide provides a starting point for researchers and developers by summarizing its commercial sources, key technical data, and a representative experimental workflow. For specific applications, further investigation into the scientific literature and consultation with suppliers for detailed specifications are recommended.

References

An In-depth Technical Guide to 2-Amino-5-(methoxycarbonyl)benzoic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-(methoxycarbonyl)benzoic acid, a substituted aromatic carboxylic acid, holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of its known physicochemical properties, a plausible synthetic route derived from related terephthalic acid derivatives, and discusses its potential applications in drug discovery and materials science. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, its structural relationship to terephthalic acid and its derivatives suggests its emergence alongside the broader development of polyester chemistry and advanced organic intermediates.

Introduction

This compound (CAS No. 63746-25-8) is a bifunctional organic molecule containing both an amino group and a carboxylic acid, with a methyl ester at the para-position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic systems and potential pharmacophores. Its structural similarity to 2-aminoterephthalic acid, a known component in the synthesis of metal-organic frameworks (MOFs), suggests potential utility in materials science as well. This guide aims to consolidate the available technical data for this compound and present a scientifically grounded projection of its synthesis and applications.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in Table 1 for easy reference and comparison.

PropertyValueSource
CAS Number 63746-25-8[1][2][3][4]
Molecular Formula C₉H₉NO₄[1][3]
Molecular Weight 195.17 g/mol [1][3]
Appearance White to off-white solid/powder[3]
Purity ≥96%[3]
Boiling Point (Predicted) 424.5 °C[1]
Storage Temperature Room temperature, inert atmosphere, keep in dark place
SMILES COC(=O)c1ccc(N)c(C(=O)O)c1[3]
InChI Key XIGSLVIYSSSYNA-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available dimethyl terephthalate:

  • Nitration: Introduction of a nitro group onto the aromatic ring of dimethyl terephthalate.

  • Reduction: Reduction of the nitro group to an amino group to yield dimethyl 2-aminoterephthalate.

  • Selective Mono-hydrolysis: Hydrolysis of one of the two methyl ester groups to yield the final product, this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Selective Mono-hydrolysis A Dimethyl Terephthalate B Dimethyl 2-Nitroterephthalate A->B HNO₃, H₂SO₄ C Dimethyl 2-Aminoterephthalate B->C H₂, Pd/C or Fe/HCl D This compound C->D NaOH (1 eq.), H₂O/MeOH

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Dimethyl 2-Nitroterephthalate

  • To a stirred solution of dimethyl terephthalate (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield dimethyl 2-nitroterephthalate.

Step 2: Synthesis of Dimethyl 2-Aminoterephthalate

  • Dissolve dimethyl 2-nitroterephthalate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain dimethyl 2-aminoterephthalate.

Step 3: Selective Mono-hydrolysis to this compound

  • Dissolve dimethyl 2-aminoterephthalate (1.0 eq) in a mixture of methanol and water.

  • Cool the solution to 0 °C and add a solution of sodium hydroxide (1.0 eq) in water dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC to ensure mono-hydrolysis.

  • After completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Development and Research

While specific drugs developed directly from this compound are not prominently reported, its structural motifs are present in various pharmacologically active compounds. Its bifunctional nature allows it to serve as a versatile scaffold for building more complex molecules.

  • Intermediate for Heterocyclic Synthesis: The amino and carboxylic acid groups can be utilized in cyclization reactions to form a variety of heterocyclic systems, which are common cores in many drug molecules.

  • Scaffold for Library Synthesis: The compound can be used as a starting point for the parallel synthesis of compound libraries for high-throughput screening in drug discovery programs.

  • Building Block for Bioactive Molecules: The general class of aminobenzoic acids and their esters are known to be important intermediates in the synthesis of anti-inflammatory agents, anesthetics, and other therapeutic agents.

Given the lack of specific signaling pathway information for this compound, a generalized diagram of how a novel compound derived from this scaffold might interact with a cellular signaling pathway is presented below. This is a hypothetical representation and not based on experimental data for this specific molecule.

G cluster_0 Drug Action Cascade A 2-Amino-5-(methoxycarbonyl) benzoic acid Derivative B Target Protein (e.g., Kinase, Receptor) A->B Binding/Inhibition C Downstream Effector 1 B->C Signal Transduction D Downstream Effector 2 C->D E Cellular Response (e.g., Apoptosis, Proliferation) D->E

Figure 2: Hypothetical signaling pathway interaction.

Conclusion and Future Outlook

This compound is a chemical intermediate with potential for broader application in pharmaceutical and materials science research. While its history and discovery are not well-documented, its synthesis is achievable through established organic chemistry principles. The availability of two reactive functional groups on a stable aromatic core makes it an attractive starting material for the creation of novel and complex molecules. Further research into the biological activities of derivatives of this compound could lead to the discovery of new therapeutic agents. Additionally, its potential use as a linker in the synthesis of functional materials like MOFs warrants exploration. This guide provides a foundational understanding of this compound, encouraging further investigation into its synthetic utility and potential applications.

References

Methodological & Application

Synthesis of Derivatives from 2-Amino-5-(methoxycarbonyl)benzoic Acid: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 2-Amino-5-(methoxycarbonyl)benzoic acid. This compound serves as a valuable scaffold in medicinal chemistry and drug discovery due to its dual functional handles—an aromatic amine and a methyl ester—allowing for a wide range of chemical modifications. The derivatives of this core structure are of significant interest in the development of novel therapeutic agents.

Introduction

This compound is a key building block for the synthesis of a diverse array of molecular architectures. The presence of a nucleophilic amino group and an electrophilic ester group on a substituted benzene ring offers orthogonal reactivity, enabling selective derivatization. This allows for the systematic exploration of chemical space around the scaffold, a crucial aspect of structure-activity relationship (SAR) studies in drug development. The derivatives, including amides, sulfonamides, and ureas, have potential applications in various therapeutic areas.

I. Synthesis of N-Acyl Derivatives

The amino group of this compound can be readily acylated to form a variety of amide derivatives. This is a common strategy to introduce diverse substituents that can modulate the pharmacological properties of the molecule.

Experimental Protocol: General Procedure for N-Acylation

A common method for the formation of an amide bond is the condensation of a carboxylic acid and an amine.[1] This typically requires the activation of the carboxylic acid.[1]

Method A: Using Acid Chlorides

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (TEA) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

Method B: Using Carboxylic Acids and Coupling Reagents

Peptide coupling reagents are frequently used to facilitate amide bond formation between carboxylic acids and amines.[2][3][4]

  • Dissolve the carboxylic acid (1.1 eq), a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an additive like 1-hydroxybenzotriazole (HOBt) (0.2 eq) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF).

  • Add this compound (1.0 eq) to the solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • If using DCC, filter off the dicyclohexylurea byproduct.

  • Work up the reaction mixture as described in Method A.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: N-Acyl Derivatives
DerivativeAcylating AgentMethodSolventReaction Time (h)Yield (%)
1a Acetyl chlorideADCM292
1b Benzoyl chlorideATHF488
1c Phenylacetic acidBDMF1875
1d 4-Chlorobenzoic acidBDCM2481

II. Synthesis of N-Sulfonyl Derivatives

The reaction of the amino group with various sulfonyl chlorides provides sulfonamide derivatives, a class of compounds known for a wide range of biological activities.

Experimental Protocol: General Procedure for N-Sulfonylation
  • Dissolve this compound (1.0 eq) in pyridine or a mixture of THF and water.

  • Add a base such as sodium bicarbonate or triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 6-18 hours.

  • After completion, acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Data Presentation: N-Sulfonyl Derivatives
DerivativeSulfonyl ChlorideSolventBaseReaction Time (h)Yield (%)
2a Benzenesulfonyl chloridePyridine-1285
2b p-Toluenesulfonyl chlorideTHF/H₂ONaHCO₃1689
2c 4-Nitrobenzenesulfonyl chloridePyridine-1078
2d Methanesulfonyl chlorideTHFTEA691

III. Synthesis of N-Urea and N-Thiourea Derivatives

The amino group can also be derivatized to form ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively. These functional groups can act as hydrogen bond donors and acceptors, which is often beneficial for target binding.

Experimental Protocol: General Procedure for Urea/Thiourea Formation
  • Dissolve this compound (1.0 eq) in a suitable solvent such as THF or acetonitrile.

  • Add the desired isocyanate or isothiocyanate (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • If a precipitate forms, collect the product by filtration.

  • Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation: N-Urea and N-Thiourea Derivatives
DerivativeReagentSolventReaction Time (h)Yield (%)
3a Phenyl isocyanateTHF395
3b n-Butyl isocyanateAcetonitrile298
3c Phenyl isothiocyanateTHF591
3d Ethyl isothiocyanateAcetonitrile494

IV. Derivatization of the Methoxycarbonyl Group

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. Alternatively, the ester can be directly converted to an amide under more forcing conditions.

Experimental Protocol: Hydrolysis and Subsequent Amidation

Step 1: Hydrolysis to 2-Amino-5-carboxybenzoic acid

  • Suspend this compound (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base such as sodium hydroxide or lithium hydroxide (2-3 eq).

  • Heat the mixture to reflux and stir for 2-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with 1M HCl until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry to yield 2-Amino-5-carboxybenzoic acid.

Step 2: Amide Formation from the Diacid

The resulting dicarboxylic acid can be selectively amidated at the newly formed carboxylic acid group under standard peptide coupling conditions as described in Section I, Method B. The reaction conditions can be optimized to favor mono-amidation.

Experimental Protocol: Direct Amidation of the Ester

A patent describes a method for the direct conversion of a similar methyl ester to an amide.[5]

  • Place this compound (1.0 eq) and a high concentration of the desired amine in aqueous solution (e.g., 25-30% aqueous ammonia or a solution of a primary/secondary amine in water) in a sealed pressure vessel.

  • Heat the mixture to 100-150 °C for 12-24 hours. The pressure will increase to 2-4 MPa.[5]

  • After cooling to room temperature, the product often crystallizes from the reaction mixture.

  • Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol.

Visualizations

Signaling Pathway: General Synthetic Routes

Synthesis_Pathways cluster_amine Amine Derivatization cluster_ester Ester Derivatization start This compound amide N-Acyl Derivatives start->amide RCOCl or RCOOH, Coupling Agent sulfonamide N-Sulfonyl Derivatives start->sulfonamide RSO2Cl urea N-Urea/Thiourea Derivatives start->urea RNCO or RNCS hydrolysis Hydrolysis start->hydrolysis NaOH, H2O/MeOH ester_amide Amide Derivatives start->ester_amide R'R''NH, Heat, Pressure diacid 2-Amino-5-carboxybenzoic acid hydrolysis->diacid diacid->ester_amide R'R''NH, Coupling Agent Experimental_Workflow start Start with this compound dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add base and derivatizing agent dissolve->add_reagents reaction Stir at specified temperature and time add_reagents->reaction workup Aqueous workup (extraction, washing) reaction->workup purification Purify by chromatography or recrystallization workup->purification characterization Characterize product (NMR, MS, IR) purification->characterization end Final Derivative characterization->end

References

Application Notes and Protocols for 2-Amino-5-(methoxycarbonyl)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(methoxycarbonyl)benzoic acid (CAS 63746-25-8) is a valuable bifunctional building block in organic synthesis. Its structure, featuring an amino group, a carboxylic acid, and a methyl ester on a benzene ring, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of complex organic molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry and materials science. These application notes provide an overview of its utility and detailed protocols for its synthesis and a representative application in the preparation of quinazolinediones.

Key Chemical Properties

The reactivity of this compound is dictated by its three functional groups:

  • Amino Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, diazotization, and condensation reactions, making it a key handle for the construction of nitrogen-containing heterocycles.

  • Carboxylic Acid Group: This group can be converted to esters, amides, or acid halides. It also provides a site for salt formation and can direct ortho-lithiation.

  • Methoxycarbonyl Group: The methyl ester is a site for saponification to the corresponding dicarboxylic acid or can be involved in transesterification reactions.

Application: Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of fused heterocyclic systems. The ortho-disposition of the amino and carboxylic acid groups makes it an ideal precursor for the construction of six-membered rings, such as those found in quinazolines and their derivatives. Quinazolinediones, for instance, are a class of compounds with a wide range of biological activities and are common scaffolds in drug discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from 2-nitroterephthalic acid, involving a reduction of the nitro group followed by mono-esterification.

Step 1: Reduction of 2-Nitroterephthalic Acid to 2-Aminoterephthalic Acid

A general procedure for the reduction of a nitroarene to an aniline using a palladium catalyst is adapted here.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Nitroterephthalic acid211.1321.1 g0.1
10% Palladium on Carbon (Pd/C)-1.0 g-
Ammonium formate63.0631.5 g0.5
Methanol32.04250 mL-

Procedure:

  • To a 500 mL round-bottom flask, add 2-nitroterephthalic acid, methanol, and 10% Pd/C.

  • Stir the suspension and add ammonium formate portion-wise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with a small amount of methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-aminoterephthalic acid. The product can be used in the next step without further purification. A typical yield for this type of reaction is high, often exceeding 90%.

Step 2: Selective Mono-esterification of 2-Aminoterephthalic Acid

This procedure is based on general methods for the selective esterification of dicarboxylic acids.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Aminoterephthalic acid181.1518.1 g0.1
Methanol32.04200 mL-
Thionyl chloride (SOCl₂)118.978.0 mL0.11

Procedure:

  • Suspend 2-aminoterephthalic acid in methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath to 0-5°C.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration, wash with a small amount of cold methanol, and dry under vacuum to afford this compound.

Quantitative Data Summary (Expected):

StepProductStarting MaterialYield (%)Purity (by HPLC)
12-Aminoterephthalic acid2-Nitroterephthalic acid>90>95%
2This compound2-Aminoterephthalic acid75-85>98%
Protocol 2: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate

This protocol outlines the synthesis of a quinazolinedione derivative from this compound, a reaction analogous to those used in the preparation of similar heterocyclic systems.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound195.1719.5 g0.1
Urea60.0612.0 g0.2
Polyphosphoric acid (PPA)-100 g-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine this compound and urea.

  • Add polyphosphoric acid to the flask.

  • Heat the reaction mixture with stirring to 120-130°C for 3-4 hours. The mixture will become a thick paste.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to about 80°C and then carefully pour it onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Continue stirring until all the ice has melted.

  • Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral to pH paper.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate.

Quantitative Data Summary (Expected):

ProductStarting MaterialYield (%)Melting Point (°C)
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylateThis compound70-80>300

Visualizations

Synthesis_of_2_Amino_5_methoxycarbonyl_benzoic_acid 2-Nitroterephthalic acid 2-Nitroterephthalic acid 2-Aminoterephthalic acid 2-Aminoterephthalic acid 2-Nitroterephthalic acid->2-Aminoterephthalic acid  H2, Pd/C or Ammonium formate This compound This compound 2-Aminoterephthalic acid->this compound  Methanol, SOCl2

Caption: Synthetic pathway to this compound.

Quinazolinedione_Synthesis cluster_reactants Reactants start This compound product Methyl 2,4-dioxo-1,2,3,4- tetrahydroquinazoline-6-carboxylate start->product  Polyphosphoric acid, 120-130°C reagent Urea

Caption: Synthesis of a quinazolinedione from the title compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Mixing Reactants B Reaction under Heat A->B C Reaction Monitoring (TLC) B->C D Quenching with Ice C->D Reaction Complete E Filtration D->E F Washing E->F G Recrystallization F->G H Yield Calculation G->H I Purity Determination (HPLC) G->I J Structural Confirmation (NMR, MS) G->J

Caption: General experimental workflow for synthesis and analysis.

References

Application Notes and Protocols: 2-Amino-5-(methoxycarbonyl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(methoxycarbonyl)benzoic acid is a valuable bifunctional building block in medicinal chemistry, belonging to the class of anthranilic acid derivatives. Its structure, featuring a reactive amine, a carboxylic acid, and a methyl ester group on an aromatic ring, provides a versatile scaffold for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on quinazolinone derivatives, a class of compounds known for their broad pharmacological activities, including anticancer properties.

Application: Synthesis of Quinazolinone Scaffolds

Quinazolinones are a prominent class of fused heterocyclic compounds that are of great interest to medicinal chemists due to their diverse biological activities, which include anti-inflammatory, anticonvulsant, antibacterial, and antitumor effects. The anthranilic acid core of this compound is a key precursor for the construction of the quinazolinone ring system. The methoxycarbonyl group at the 5-position allows for further structural modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A common and straightforward method for the synthesis of the quinazolinone core from anthranilic acid derivatives is the Niementowski reaction, which involves condensation with amides. A greener alternative to traditional heating is the use of microwave irradiation, which can significantly reduce reaction times and improve yields.

Representative Synthesis: Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

A representative application of this compound is the synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate. This compound can serve as a key intermediate for the development of more complex derivatives, such as inhibitors of epidermal growth factor receptor (EGFR), a well-known target in cancer therapy.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

This protocol describes a microwave-assisted, solvent-free synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate from this compound and formamide.

Materials:

  • This compound

  • Formamide

  • Microwave reactor

  • Silica gel for chromatography

  • Petroleum ether

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, mix this compound (1.0 mmol) and formamide (5.0 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 150 W) and temperature (e.g., 120°C) for a predetermined time (e.g., 10-30 minutes).

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (7:3).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the crude product and purify it by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

  • Recrystallize the purified product from ethanol to obtain pure Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic activity of synthesized quinazolinone derivatives against a cancer cell line (e.g., A549, non-small cell lung cancer).

Materials:

  • Synthesized quinazolinone compounds

  • A549 cells (or other suitable cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed A549 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare stock solutions of the test compounds in DMSO and then dilute them with the culture medium to obtain a range of final concentrations.

  • After 24 hours, replace the medium in the wells with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data

The following table summarizes the in vitro antitumor activity of some representative 6-substituted quinazolinone derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

Compound IDR Group at 6-positionCell LineIC50 (µM)Citation
Tg11 6,7,8-trimethoxySGC7901 (gastric cancer)0.434[1]
Compound 4m 6-aryloxylN87 (gastric cancer, HER2+)0.0063[2]
Compound 4m 6-aryloxylH1975 (lung cancer, EGFRT790M/L858R)0.0075[2]
Compound 45 6-(2-aminobenzo[d]thiazol-5-yl)A549 (lung cancer)0.44[3]

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A This compound C Microwave Irradiation (e.g., 120°C, 10-30 min) A->C B Formamide B->C D Precipitation in Water C->D E Filtration D->E F Column Chromatography E->F G Recrystallization F->G H Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate G->H

Caption: Synthetic workflow for Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazolinone Quinazolinone Derivative (Inhibitor) Quinazolinone->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.

References

Application Note: A General Protocol for the Electrophilic Nitration of 2-Amino-5-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed, generalized experimental protocol for the nitration of 2-Amino-5-(methoxycarbonyl)benzoic acid. Due to the absence of a specific, published protocol for this exact substrate, the following procedure is based on established methods for the nitration of structurally similar aromatic compounds, such as substituted benzoic acids. The protocol outlines the necessary reagents, reaction conditions, and purification steps.

Introduction

Aromatic nitration is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can then be readily converted into other functionalities, such as amines, which are crucial in the synthesis of pharmaceuticals and other bioactive molecules. The nitration of this compound is of interest for the generation of novel intermediates for drug discovery. The regioselectivity of the reaction is influenced by the directing effects of the existing substituents on the aromatic ring.

Experimental Protocol

This protocol describes a general method for the nitration of an activated/deactivated aromatic ring using a mixture of nitric acid and sulfuric acid.

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice (from deionized water)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a cooled (0-5 °C) portion of concentrated sulfuric acid.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the benzoic acid derivative from step 1, ensuring the internal temperature is maintained between 0 °C and 5 °C throughout the addition.[1]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. The progress of the reaction should be monitored by an appropriate method, such as thin-layer chromatography (TLC), until the starting material is consumed. Reaction times can vary, but a typical duration is 1-3 hours.[2]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude nitrated product.

  • Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the washings are neutral to pH paper.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Alternatively, for non-crystalline products, an extractive workup can be performed. Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acids, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting solid can then be further purified by column chromatography if necessary.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of the nitrating mixture is an exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and side reactions.

Data Presentation

The following table presents representative data from nitration reactions of similar substituted benzoic acids to provide an indication of expected yields and purity.

Starting MaterialNitrating AgentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
m-Toluic Acid65% Nitric Acid-10179.098.8[3]
o-Chloro-benzoic AcidNitric Acid in Sulfuric Acid0-55.570Not Specified[1]
2-Chlorotoluene-4-sulfonateFuming Nitric Acid in Fuming Sulfuric Acid-5391Not Specified[2]
3,5-Dimethylbenzoic AcidNitric Acid in Acetic Acid/Sulfuric Acid800.592Not Specified[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the nitration of this compound.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Substrate in H₂SO₄ start->dissolve cool_substrate Cool to 0-5 °C dissolve->cool_substrate add_nitrating_mix Slowly Add Nitrating Mixture cool_substrate->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mixture (HNO₃/H₂SO₄) prep_nitrating_mix->add_nitrating_mix stir Stir at 0-5 °C add_nitrating_mix->stir monitor Monitor Reaction (TLC) stir->monitor quench Quench on Ice monitor->quench filtrate Filter Precipitate quench->filtrate wash Wash with Water filtrate->wash purify Recrystallize or Column Chromatography wash->purify end End purify->end

Caption: Workflow for the nitration of this compound.

References

Application of 2-Amino-5-(methoxycarbonyl)benzoic acid in Materials Science: Limited Current Documentation

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for the application of 2-Amino-5-(methoxycarbonyl)benzoic acid in materials science have revealed a notable lack of documented use in publicly available scientific literature and patents. While the compound is commercially available as a chemical reagent, its role as a direct precursor or building block for advanced materials such as polymers, metal-organic frameworks (MOFs), or functional coatings is not well-established in the resources reviewed.

The primary information available for this compound is its listing in chemical supplier catalogs and a singular mention within a patent focused on pharmaceutical applications. A patent for piperidine derivatives with CCR3 antagonism describes the synthesis of this compound as a reference example for an intermediate compound. However, the patent's scope does not extend to the field of materials science.

It is important to distinguish this compound from its more widely studied isomers and related compounds, such as 2-aminoterephthalic acid and other aminobenzoic acid derivatives. These related molecules have found significant application as organic linkers in the synthesis of metal-organic frameworks and as monomers in the production of high-performance polymers. The presence of both an amine and a carboxylic acid group on the aromatic ring makes these types of molecules versatile for building larger, functional structures.

Theoretically, the functional groups present in this compound—an amino group, a carboxylic acid, and a methyl ester—could lend themselves to various applications in materials science. The amino and carboxylic acid groups are suitable for polymerization reactions to form polyamides or for coordination with metal ions to create metal-organic frameworks. The methoxycarbonyl group could also participate in reactions or influence the solubility and processing of any resulting materials.

Despite this potential, the current body of scientific and patent literature does not provide specific examples, detailed experimental protocols, or quantitative data on the performance of materials derived from this compound. Therefore, it is not possible to provide detailed application notes, experimental protocols, or data tables as requested.

Researchers and scientists interested in exploring the potential of this compound in materials science would be venturing into a novel area of research. Future work could focus on its use as a linker in the synthesis of new MOFs with potentially interesting catalytic, separation, or luminescent properties, or as a monomer for the development of new polymers with unique thermal or mechanical characteristics.

General Workflow for Exploring New Molecules in Materials Synthesis

For researchers looking to investigate a novel compound like this compound in materials science, a general experimental workflow can be proposed. This logical relationship outlines the typical steps from initial concept to material characterization.

logical_relationship cluster_start Conceptualization & Synthesis cluster_characterization Material Characterization cluster_application Application Testing Molecule 2-Amino-5- (methoxycarbonyl)benzoic acid Synthesis Material Synthesis (e.g., Solvothermal for MOFs, Polycondensation for Polymers) Molecule->Synthesis Precursor Structural Structural Analysis (XRD, FT-IR, NMR) Synthesis->Structural Yields Morphological Morphological Analysis (SEM, TEM) Structural->Morphological Property Property Measurement (e.g., Thermal (TGA), Optical (UV-Vis, PL), Porosity (BET)) Morphological->Property Performance Performance Evaluation (e.g., Catalytic Activity, Gas Adsorption, Luminescence Quantum Yield) Property->Performance

Caption: General workflow for developing and characterizing new materials from a novel precursor molecule.

Application Notes and Protocols: Synthesis and Utility of 2-Amino-5-(methoxycarbonyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive overview of the reaction between 2-Amino-5-(methoxycarbonyl)benzoic acid and thionyl chloride to yield the highly reactive intermediate, 2-Amino-5-(methoxycarbonyl)benzoyl chloride. This key building block is of significant interest to researchers, scientists, and professionals in drug development due to its utility in the synthesis of various heterocyclic compounds with therapeutic potential, such as quinazolinones and benzoxazinones. This document details the reaction mechanism, provides a standardized experimental protocol, summarizes key quantitative data, and outlines the applications of the resulting acyl chloride in medicinal chemistry.

Introduction

The conversion of carboxylic acids to acyl chlorides using thionyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution, making them invaluable intermediates. This compound possesses three distinct functional groups: an amino group, a methyl ester, and a carboxylic acid. The selective conversion of the carboxylic acid to an acyl chloride, while preserving the other functionalities, yields a versatile intermediate, 2-Amino-5-(methoxycarbonyl)benzoyl chloride. This compound serves as a crucial precursor for the synthesis of complex molecules, particularly in the construction of heterocyclic ring systems that form the core of many pharmaceutical agents.

Reaction and Mechanism

The primary reaction involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent decomposition of the chlorosulfite intermediate to form the acyl chloride, sulfur dioxide, and hydrogen chloride.

Reaction Scheme:

A potential side reaction involves the reaction of the amino group with the newly formed acyl chloride, leading to polymerization or undesired byproducts. To mitigate this, the reaction is typically carried out under anhydrous conditions and at controlled temperatures.

Experimental Protocols

Synthesis of 2-Amino-5-(methoxycarbonyl)benzoyl Chloride

This protocol is based on established procedures for the synthesis of similar benzoyl chlorides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Anhydrous diethyl ether

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Magnetic stirrer with a heating mantle

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon) setup

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Add anhydrous toluene to the flask to form a suspension.

  • Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature with vigorous stirring.

  • After the initial evolution of gas subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and disappearance of the starting material).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude 2-Amino-5-(methoxycarbonyl)benzoyl chloride can be used directly in the next step or purified by recrystallization from an anhydrous solvent like diethyl ether.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. This reaction should be performed in a well-ventilated fume hood. All glassware should be thoroughly dried to prevent the violent reaction of thionyl chloride with water.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the expected product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compoundC₉H₉NO₄195.17175-178
2-Amino-5-(methoxycarbonyl)benzoyl chlorideC₉H₈ClNO₃213.62Not available

Applications in Drug Development

2-Amino-5-(methoxycarbonyl)benzoyl chloride is a valuable intermediate in the synthesis of heterocyclic compounds with a wide range of biological activities.

Synthesis of Quinazolinones

Quinazolinones are a class of compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and anticonvulsant activities. The reaction of 2-Amino-5-(methoxycarbonyl)benzoyl chloride with an appropriate amine or amide can lead to the formation of a quinazolinone ring system.

Synthesis of Benzoxazinones

Benzoxazinones are another important class of heterocyclic compounds with applications in medicinal chemistry, including as potential anti-HIV and anti-inflammatory agents. Cyclization of the acyl chloride with a suitable precursor can yield the benzoxazinone scaffold.

Visualizations

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of 2-Amino-5-(methoxycarbonyl)benzoyl chloride and its subsequent use in the preparation of heterocyclic compounds.

G cluster_synthesis Synthesis of Acyl Chloride cluster_application Applications in Heterocyclic Synthesis A This compound C Reaction in Anhydrous Toluene (Reflux) A->C B Thionyl Chloride (SOCl₂) B->C D 2-Amino-5-(methoxycarbonyl)benzoyl chloride C->D Formation of Acyl Chloride F Cyclization Reaction D->F I Cyclization Reaction D->I E Amine/Amide Precursor E->F G Quinazolinone Derivatives F->G Formation of Quinazolinone Ring H Other Nucleophiles H->I J Benzoxazinone Derivatives I->J Formation of Benzoxazinone Ring

Caption: Workflow for the synthesis and application of 2-Amino-5-(methoxycarbonyl)benzoyl chloride.

Logical Relationship of Functional Groups

The diagram below illustrates the logical relationship and reactivity of the functional groups in this compound during the reaction with thionyl chloride.

G reactant This compound Amino Group (-NH₂) Carboxylic Acid (-COOH) Methyl Ester (-COOCH₃) reagent Thionyl Chloride (SOCl₂) reactant:f2->reagent  Primary Reaction Site product 2-Amino-5-(methoxycarbonyl)benzoyl chloride Amino Group (-NH₂) Acyl Chloride (-COCl) Methyl Ester (-COOCH₃) reactant:f1->product:f1  Remains Unchanged (Potential for Side Reaction) reactant:f3->product:f3  Remains Unchanged reagent->product:f2  Transformation

Caption: Functional group transformation in the reaction of this compound with thionyl chloride.

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in many drug candidates and approved medicines.[1] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents make it a highly valuable tool in drug discovery and development.[2][3]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction involving 2-Amino-5-(methoxycarbonyl)benzoic acid. This substrate is a valuable building block, incorporating an aniline moiety, a benzoic acid, and a methyl ester, which can be further functionalized to generate diverse molecular libraries for biological screening.

Reaction Principle and Mechanism

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (e.g., a halogenated derivative of this compound) to form an organopalladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The diorganopalladium(II) intermediate eliminates the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Application in Drug Discovery

The biaryl motif is a critical structural component in numerous pharmaceuticals.[1] The Suzuki coupling reaction provides a convergent and efficient method for the synthesis of these complex molecules. By utilizing functionalized building blocks like this compound, medicinal chemists can rapidly generate analogues of lead compounds for structure-activity relationship (SAR) studies. The amino and carboxylic acid/ester groups on this particular substrate offer multiple points for diversification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

General Protocol: Suzuki Coupling of Methyl 2-amino-5-bromobenzoate with an Arylboronic Acid

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-amino-5-bromobenzoate (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired biaryl product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following tables present hypothetical but realistic quantitative data for a series of Suzuki coupling reactions involving methyl 2-amino-5-bromobenzoate and various arylboronic acids. These tables are intended to illustrate how experimental results can be structured for easy comparison.

Table 1: Screening of Reaction Conditions

EntryPalladium Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901275
2Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901282
3Pd(OAc)₂ (3) / SPhos (6)K₃PO₄Toluene/H₂O100888
4Pd(PPh₃)₄ (3)Cs₂CO₃DMF100678

Table 2: Substrate Scope with Optimized Conditions

Reaction Conditions: Methyl 2-amino-5-bromobenzoate (1 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), K₃PO₄ (2 mmol), Toluene/H₂O (5 mL, 4:1), 100 °C, 8 h.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 2-amino-5-phenylbenzoate88
24-Methoxyphenylboronic acidMethyl 2-amino-5-(4-methoxyphenyl)benzoate92
34-Chlorophenylboronic acidMethyl 2-amino-5-(4-chlorophenyl)benzoate85
43-Pyridinylboronic acidMethyl 2-amino-5-(pyridin-3-yl)benzoate75
52-Thiophenylboronic acidMethyl 2-amino-5-(thiophen-2-yl)benzoate79

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki coupling reaction.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX Ar-X (Halogenated Substrate) ArX->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArBOH2 Ar'-B(OH)₂ (Arylboronic Acid) ArBOH2->Transmetalation Base Base Base->Transmetalation DiorganoPdII Ar-Pd(II)L₂-Ar' Transmetalation->DiorganoPdII RedElim Reductive Elimination DiorganoPdII->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants ReactionSetup Reaction Setup: - Add Substrates, Catalyst, Base - Inert Atmosphere - Add Solvent Start->ReactionSetup Heating Heating and Stirring ReactionSetup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup: - Quench Reaction - Extraction Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Analysis Characterization: NMR, Mass Spectrometry Purification->Analysis End End: Pure Biaryl Product Analysis->End

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: 2-Amino-5-(methoxycarbonyl)benzoic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various biologically significant heterocyclic compounds utilizing 2-amino-5-(methoxycarbonyl)benzoic acid as a key starting material. The protocols are based on established synthetic methodologies and offer a guide for the preparation of quinazolinones, benzodiazepines, and acridones.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds possessing a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This compound is a versatile precursor for the synthesis of various substituted quinazolinones.

Synthesis of 7-(Methoxycarbonyl)quinazoline-2,4(1H,3H)-dione

This protocol describes the synthesis of a quinazoline-2,4(1H,3H)-dione derivative through the cyclization of an intermediate urea, formed by the reaction of this compound with an isocyanate.

Experimental Protocol:

A solution of methyl 2-aminobenzoate (or a derivative like this compound) is reacted with an isocyanate in a suitable solvent. The resulting urea intermediate is then cyclized, often with the aid of a base, to yield the quinazoline-2,4(1H,3H)-dione.[1]

StepReagent/ConditionMolar Ratio (Substrate:Reagent)Temperature (°C)Time (h)Yield (%)
1Phenyl isocyanate, Xylene1:1Room Temperature2-
2Sodium methoxide (30% in methanol)-110288

Detailed Methodology:

  • To a solution of this compound (1.0 eq) in xylene, a solution of phenyl isocyanate (1.0 eq) in xylene is added at room temperature.

  • The reaction mixture is stirred at 110°C for 2 hours.

  • A 30% solution of sodium methoxide in methanol is then added, and the mixture is stirred at 90°C for an additional 2 hours.

  • After cooling, the precipitate is filtered, washed with xylene, ethanol, and water, and then dried to yield 7-(methoxycarbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione.

G cluster_0 Synthesis of 7-(Methoxycarbonyl)quinazoline-2,4(1H,3H)-dione 2-Amino-5-(methoxycarbonyl)benzoic_acid This compound Phenyl_isocyanate Phenyl isocyanate Intermediate_Urea Intermediate Urea Quinazolinone_Product 7-(Methoxycarbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione

Synthesis of 2-Aryl-7-(methoxycarbonyl)quinazolin-4(3H)-ones

This protocol outlines a one-pot synthesis of 2-aryl-quinazolin-4(3H)-ones from 2-amino-5-(methoxycarbonyl)benzamide and an aromatic aldehyde.

Experimental Protocol:

This method involves the condensation of a 2-aminobenzamide derivative with an aldehyde, followed by cyclization to form the quinazolinone ring. Natural catalysts like lemon juice can be employed for a greener approach.[2]

StepReagent/ConditionMolar Ratio (Substrate:Reagent)Temperature (°C)Time (min)Yield (%)
1Aromatic aldehyde, Lemon juice1:1Room Temperature6-883-94

Detailed Methodology:

  • Prepare 2-amino-5-(methoxycarbonyl)benzamide from this compound via standard amidation procedures.

  • To a mixture of 2-amino-5-(methoxycarbonyl)benzamide (1 mmol) and an aromatic aldehyde (1 mmol) in a round-bottom flask, add 5 mL of lemon juice.

  • Stir the reaction mixture at room temperature for the time indicated in the table.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the solid residue with ethanol.

  • Collect the solid product by filtration and purify by recrystallization from ethanol.

G cluster_1 Synthesis of 2-Aryl-7-(methoxycarbonyl)quinazolin-4(3H)-ones 2-Amino-5-(methoxycarbonyl)benzamide 2-Amino-5-(methoxycarbonyl)benzamide Aromatic_aldehyde Aromatic aldehyde Quinazolinone_Product 2-Aryl-7-(methoxycarbonyl)quinazolin-4(3H)-one

Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Their mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to neuronal inhibition.[3][4][5][6][7]

Synthesis of 7-(Methoxycarbonyl)-1,4-benzodiazepine-2,5-dione

This protocol describes the synthesis of a 1,4-benzodiazepine-2,5-dione from this compound and an amino acid methyl ester.

Experimental Protocol:

This synthesis involves the initial formation of an amide bond between this compound and an amino acid methyl ester, followed by an intramolecular cyclization to form the seven-membered benzodiazepine ring. A similar procedure starts from isatoic anhydride.[8]

StepReagent/ConditionMolar Ratio (Substrate:Reagent)Temperature (°C)Time (h)Yield (%)
1L-amino acid methyl ester hydrochloride, Na2CO3, Acetonitrile1:1.4 (acid to ester)Room Temperature2-3>95 (intermediate)
2H2PtCl6, THF-Reflux0.5-0.7-

Detailed Methodology:

  • Dissolve the L-amino acid methyl ester hydrochloride (1.0 eq) in a minimum amount of water and neutralize with Na2CO3 (2.0 eq).

  • Add the neutralized amino acid solution dropwise to a stirred solution of this compound (1.4 eq) in acetonitrile at room temperature.

  • Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Evaporate the solvent under reduced pressure and quench the residue with a saturated K2CO3 solution.

  • Extract the aqueous layer with ethyl acetate, wash with Na2CO3 solution and brine, and dry the organic layer over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure to obtain the intermediate amide.

  • To a solution of the intermediate in THF, add H2PtCl6 (15 mol%) and reflux for 30-40 minutes.

  • Quench the reaction with saturated Na2CO3 solution and extract with chloroform.

  • Wash the organic layer with 1N NaOH, 1N HCl, water, and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate to obtain the crude product, which can be purified by column chromatography or recrystallization.

G cluster_2 Synthesis of 7-(Methoxycarbonyl)-1,4-benzodiazepine-2,5-dione Starting_Material This compound Amino_Acid_Ester L-Amino acid methyl ester Intermediate_Amide Intermediate Amide Benzodiazepine_Product 7-(Methoxycarbonyl)-1,4-benzodiazepine-2,5-dione

GABA_Signaling cluster_Action Mechanism of Action GABA GABA GABA_A_Receptor GABA_A_Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride_Channel Chloride_Channel_Open Chloride_Channel_Open GABA_A_Receptor->Chloride_Channel_Open Conformational Change Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site) Hyperpolarization Hyperpolarization Chloride_Channel_Open->Hyperpolarization Cl- Influx

Synthesis of Acridone Derivatives

Acridones are polycyclic aromatic compounds that exhibit a range of biological activities, including anticancer properties. Some acridone derivatives act as DNA intercalators and inhibit enzymes like topoisomerase and telomerase.[9][10][11]

Synthesis of 7-(Methoxycarbonyl)acridon-9(10H)-one

This protocol outlines the synthesis of an acridone derivative via an Ullmann condensation followed by intramolecular cyclization.

Experimental Protocol:

The Ullmann condensation involves the reaction of an o-halobenzoic acid with an aniline derivative in the presence of a copper catalyst to form an N-phenylanthranilic acid. This intermediate is then cyclized in the presence of a strong acid to yield the acridone.

StepReagent/ConditionCatalystTemperature (°C)Time (h)Yield (%)
12-Chlorobenzoic acid, AnilineCopper powder, K2CO3180-2004-6-
2N-Phenylanthranilic acidConcentrated H2SO41001High

Detailed Methodology (Adapted for this compound):

  • Step 1: Synthesis of N-(2-carboxyphenyl)anthranilic acid derivative. A mixture of this compound (1.0 eq), 2-chlorobenzoic acid (1.1 eq), potassium carbonate (1.5 eq), and a catalytic amount of copper powder is heated at 180-200°C for 4-6 hours. After cooling, the reaction mixture is treated with water and acidified to precipitate the N-(2-carboxy-4-(methoxycarbonyl)phenyl)anthranilic acid. The product is filtered, washed with water, and dried.

  • Step 2: Intramolecular Cyclization. The N-(2-carboxy-4-(methoxycarbonyl)phenyl)anthranilic acid is added to concentrated sulfuric acid and heated at 100°C for 1 hour. The reaction mixture is then poured onto ice, and the precipitated acridone derivative is filtered, washed with water until neutral, and dried to yield 2-carboxy-7-(methoxycarbonyl)acridon-9(10H)-one.

G cluster_3 Synthesis of 7-(Methoxycarbonyl)acridon-9(10H)-one Starting_Material_1 This compound Starting_Material_2 2-Chlorobenzoic acid Intermediate N-Phenylanthranilic acid derivative Acridone_Product 7-(Methoxycarbonyl)acridon-9(10H)-one

Acridone_Anticancer_Pathway cluster_Cellular_Targets Cellular Targets cluster_Effects Anticancer Effects Acridone Acridone Derivative DNA DNA Acridone->DNA Intercalates Topoisomerase Topoisomerase Acridone->Topoisomerase Inhibits Telomerase Telomerase Acridone->Telomerase Inhibits DNA_Intercalation DNA Intercalation Enzyme_Inhibition Enzyme Inhibition Apoptosis Apoptosis DNA_Intercalation->Apoptosis Enzyme_Inhibition->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-(methoxycarbonyl)benzoic acid, with a focus on improving reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common route of reducing 5-methoxy-2-nitrobenzoic acid.

Question: Why is the yield of my this compound synthesis unexpectedly low?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reduction of the nitro group may not have gone to completion.

    • Troubleshooting Steps:

      • Verify the reaction time; some protocols suggest stirring for up to 18 hours.[1]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to ensure the disappearance of the starting material.

      • Check the quality and activity of the palladium on carbon (Pd/C) catalyst.

  • Catalyst Inactivation: The Pd/C catalyst is sensitive to poisoning.

    • Troubleshooting Steps:

      • Ensure all solvents and reagents are free from potential catalyst poisons such as sulfur or thiol-containing compounds.

      • Use fresh, high-quality catalyst for each reaction.

  • Suboptimal Reaction Conditions: The reaction conditions may not be ideal for your specific setup.

    • Troubleshooting Steps:

      • Ensure efficient stirring to maintain a good suspension of the catalyst.

      • Check the hydrogen pressure; a hydrogen balloon is often sufficient, but for larger scales, a pressurized system might be necessary.[1]

  • Product Loss During Workup: The product may be lost during the filtration and extraction steps.

    • Troubleshooting Steps:

      • Ensure complete filtration of the catalyst by using a Celite pad.[1]

      • Carefully concentrate the filtrate to avoid product decomposition.

Question: My reaction seems to have stalled and is not proceeding to completion. What should I do?

Answer: A stalled reaction is a common issue in catalytic hydrogenations.

  • Troubleshooting Steps:

    • Check Hydrogen Supply: Ensure the hydrogen balloon is still inflated or that the pressure in your hydrogenation apparatus is maintained.

    • Add More Catalyst: The initial catalyst may have become deactivated. Carefully and under an inert atmosphere (if possible), add a fresh portion of the Pd/C catalyst.

    • Re-evaluate Solvent: Ensure the solvent (e.g., THF, ethanol) is of appropriate quality and is not hindering the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most frequently cited high-yield method is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[2][3] This method is known for producing quantitative or near-quantitative yields, making it suitable for both lab-scale and industrial production.[2][3]

Q2: Are there alternative reducing agents to H₂/Pd/C?

A2: While catalytic hydrogenation is common, other reducing agents can be used for the reduction of nitroarenes, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid. However, the workup for these methods can be more complex, and they may not offer the same high yields and clean reaction profiles as catalytic hydrogenation.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Use appropriate equipment for handling hydrogen gas.

  • Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, and it is often recommended to wet it with a small amount of solvent before use.

  • General Chemical Safety: Adhere to standard laboratory safety practices, including wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

Q4: How can I purify the final product?

A4: The product is often obtained as a solid after concentrating the filtrate post-reaction.[1] If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to improve purity. The purity can be assessed by techniques like NMR spectroscopy and melting point determination.[1]

Data Presentation

Table 1: Comparison of Synthesis Parameters for this compound

Starting MaterialReagentsSolventReaction TimeYieldReference
5-Methoxy-2-nitrobenzoic acidH₂, 10% Pd/CTHF18 h98%[1]
5-Methoxy-2-nitrobenzoic acidH₂, Pd/CNot specifiedNot specifiedQuantitative[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Catalytic Hydrogenation [1]

Materials:

  • 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol)

  • 10% Palladium on carbon (Pd/C) (300 mg)

  • Tetrahydrofuran (THF) (250 mL)

  • Hydrogen (H₂) gas (balloon)

  • Celite

Procedure:

  • To a suitable reaction flask, add 5-Methoxy-2-nitrobenzoic acid (30.0 g) and THF (250 mL).

  • Stir the mixture to dissolve the starting material.

  • Carefully add 10% Pd/C (300 mg) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature under the hydrogen balloon atmosphere for 18 hours.

  • Upon completion of the reaction (monitored by TLC or LCMS), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of THF to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to afford this compound as a brown solid (Expected yield: ~25.0 g, 98%).

Visualizations

experimental_workflow start Start reagents Combine 5-Methoxy-2-nitrobenzoic acid, THF, and Pd/C start->reagents hydrogenation Hydrogenate at room temperature (18 hours) reagents->hydrogenation filtration Filter through Celite to remove catalyst hydrogenation->filtration concentration Concentrate filtrate under reduced pressure filtration->concentration product This compound concentration->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Check via TLC/LCMS) start->check_completion check_catalyst Is the catalyst active? check_completion->check_catalyst Yes incomplete Incomplete Reaction check_completion->incomplete No check_workup Was there product loss during workup? check_catalyst->check_workup Yes inactive_catalyst Catalyst Inactivation check_catalyst->inactive_catalyst No workup_loss Workup Loss check_workup->workup_loss Yes solution1 Increase reaction time or add fresh catalyst incomplete->solution1 solution2 Use fresh, high-quality catalyst and pure reagents inactive_catalyst->solution2 solution3 Optimize filtration and extraction procedures workup_loss->solution3

Caption: Troubleshooting decision tree for low yield in the synthesis reaction.

References

Technical Support Center: Purification of 2-Amino-5-(methoxycarbonyl)benzoic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide primarily focuses on the purification of 2-Amino-5-methoxybenzoic acid, a closely related compound to 2-Amino-5-(methoxycarbonyl)benzoic acid. The principles and techniques described herein are generally applicable to both compounds due to their structural similarities.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 2-Amino-5-methoxybenzoic acid?

A1: Common impurities often depend on the synthetic route. A frequent synthesis involves the reduction of 5-methoxy-2-nitrobenzoic acid.[1][2] Potential impurities include:

  • Unreacted starting material: 5-methoxy-2-nitrobenzoic acid.

  • Intermediates: Partially reduced nitro-compounds.

  • Byproducts: Products from side reactions during the reduction.

  • Catalyst residues: If a catalytic hydrogenation is performed (e.g., Pd/C).[1]

  • Color impurities: The crude product is often described as a brown solid, indicating the presence of colored impurities.[1]

Q2: What are the most effective purification techniques for this compound?

A2: The most common and effective purification techniques for 2-Amino-5-methoxybenzoic acid are:

  • Recrystallization: An effective method for removing small amounts of impurities from a solid compound.

  • Acid-Base Extraction: This technique takes advantage of the amphoteric nature of the molecule (containing both a basic amino group and an acidic carboxylic acid group) to separate it from neutral impurities.

  • Column Chromatography: Typically used for separating complex mixtures or as a final polishing step to achieve high purity.

Q3: How can I assess the purity of my purified 2-Amino-5-methoxybenzoic acid?

A3: Purity can be assessed using several analytical methods:

  • Melting Point: A sharp melting point range close to the literature value (148-152 °C) indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique to quantify the purity and identify impurities. A purity of ≥98% is often achievable.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.

Q4: What is the expected appearance of the crude versus the purified product?

A4: The crude product is typically a brown solid.[1] After successful purification, 2-Amino-5-methoxybenzoic acid should be a white to light yellow or grey to brown crystalline solid.[3][4]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the solvent, even with heating. The chosen solvent is not suitable; the compound has low solubility.Select a more appropriate solvent or use a larger volume of the current solvent. Refer to the solubility table below.
"Oiling out" occurs during cooling (product separates as a liquid). The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Crystals are still colored after recrystallization. The color impurities have similar solubility to the product.Perform a hot filtration with activated charcoal to adsorb the colored impurities before allowing the solution to cool and crystallize.
Low recovery of the purified product. Too much solvent was used, or the solution was not cooled sufficiently. The compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation.
No crystals form upon cooling. The solution is not sufficiently saturated, or crystallization is slow to initiate.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If supersaturation is the issue, evaporate some of the solvent and cool again.
Acid-Base Extraction
Problem Possible Cause Solution
Poor separation of aqueous and organic layers (emulsion formation). Vigorous shaking of the separatory funnel. High concentration of the dissolved compound.Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break up the emulsion.
Product does not precipitate upon pH adjustment. The pH was not adjusted to the isoelectric point of the compound. The concentration of the compound in the aqueous layer is too low.Carefully monitor the pH during acidification/basification to ensure the isoelectric point is reached. If the concentration is low, you may need to extract the product back into an organic solvent after pH adjustment.
The precipitated product is sticky or oily. The product is "oiling out" due to rapid precipitation or the presence of impurities.Ensure the solution is well-stirred during pH adjustment to promote the formation of a solid precipitate. The oily product can be collected and subjected to another purification step like recrystallization.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a suitable solvent in which 2-Amino-5-methoxybenzoic acid is soluble at high temperatures but sparingly soluble at low temperatures (e.g., methanol, ethanol, or water).

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-Amino-5-methoxybenzoic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Extraction (to remove basic impurities): Wash the organic solution with a dilute acid (e.g., 1 M HCl). This will protonate basic impurities and extract them into the aqueous layer. Discard the aqueous layer.

  • Basic Extraction (to isolate the product): Add a dilute base (e.g., 1 M NaOH or saturated NaHCO₃) to the organic layer. The 2-Amino-5-methoxybenzoic acid will be deprotonated and move into the aqueous layer. Separate and collect the aqueous layer.

  • Precipitation: In a beaker, slowly acidify the collected aqueous layer with a dilute acid (e.g., 1 M HCl) while stirring. The product will precipitate out at its isoelectric point.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product. For higher purity, this product can be further recrystallized.

Quantitative Data Summary

Table 1: Solubility of 2-Amino-5-methoxybenzoic acid

SolventSolubility
MethanolSlightly soluble
WaterSparingly soluble
Tetrahydrofuran (THF)Soluble (used in synthesis)[1]
Dimethyl sulfoxide (DMSO)Soluble

Table 2: Comparison of Purification Techniques

TechniquePrincipleTypical PurityExpected YieldProsCons
Recrystallization Difference in solubility of the compound and impurities at different temperatures.>98%70-90%Simple, effective for removing small amounts of impurities.Requires a suitable solvent; potential for product loss in the mother liquor.
Acid-Base Extraction Separation based on the acidic and basic properties of the compound.>95%80-95%Excellent for removing neutral impurities and separating from other acidic/basic compounds.Requires the use of acids and bases; may not remove impurities with similar pKa values.
Column Chromatography Differential adsorption of compounds onto a stationary phase.>99%50-80%Can separate complex mixtures and achieve very high purity.More time-consuming, requires larger volumes of solvent, and can lead to lower yields.

Table 3: Analytical Data for Pure 2-Amino-5-methoxybenzoic acid

ParameterValueReference
Melting Point 148-152 °C
Molecular Weight 167.16 g/mol
Appearance White to light yellow/grey to brown crystalline solid[3][4]
¹H NMR (400 MHz, DMSO-d₆) δ 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H), 3.60 (s, 3H)[1]
Purity by HPLC ≥98%[3][4]

Visualizations

PurificationWorkflow Crude Crude Brown Solid Dissolution Dissolution in Organic Solvent Crude->Dissolution AcidBase Acid-Base Extraction Dissolution->AcidBase Major Impurity Removal Recrystallization Recrystallization AcidBase->Recrystallization Final Polishing Drying Drying Recrystallization->Drying Pure Pure Crystalline Solid Drying->Pure

Caption: General purification workflow for 2-Amino-5-methoxybenzoic acid.

AcidBaseExtraction cluster_org Organic Layer cluster_aq Aqueous Layer Crude_Org Crude Product in Organic Solvent Add_Base Add Dilute Base (e.g., NaOH) Crude_Org->Add_Base Neutral_Imp Neutral Impurities Neutral_Imp->Neutral_Imp Remains in organic layer Product_Salt Product as Salt (in aqueous layer) Adjust_pH Adjust pH to Isoelectric Point Product_Salt->Adjust_pH Precipitated Precipitated Pure Product Add_Base->Product_Salt Product moves to aqueous layer Adjust_pH->Precipitated

Caption: Logical workflow of an acid-base extraction for purification.

References

Technical Support Center: Synthesis of 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-(methoxycarbonyl)benzoic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to be incomplete, and I've isolated a mixture of starting material and product. What could be the cause?

A1: Incomplete conversion is a common issue in catalytic hydrogenation. Several factors could be at play:

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old, poisoned, or of insufficient quantity. Ensure you are using a fresh, high-quality catalyst.

  • Hydrogen Pressure: The hydrogen pressure might be too low for the reaction to proceed to completion within the given timeframe. Check for leaks in your hydrogenation apparatus and ensure the pressure is maintained at the recommended level.

  • Reaction Time: The reaction may simply require a longer duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Solvent Purity: Impurities in the solvent can sometimes interfere with the catalyst's activity. Use a dry, high-purity solvent.

Q2: I observe some unexpected, colored impurities in my product. What could they be?

A2: The formation of colored byproducts is often indicative of side reactions involving intermediates of the nitro group reduction. These can include:

  • Azoxy and Azo Compounds: These result from the condensation of partially reduced intermediates (nitroso and hydroxylamine species). Their formation can be promoted by localized high temperatures or insufficient hydrogen availability.

  • N-Hydroxylamine Intermediate: The N-phenylhydroxylamine intermediate is a known unstable species in nitro reductions.[1] While typically transient, under certain conditions, it may persist or react further to form other impurities.

To minimize these, ensure efficient stirring to maintain a homogenous reaction mixture and a consistent hydrogen supply to the catalyst surface.

Q3: My final product shows a different molecular weight than expected in the mass spectrum, suggesting the loss of a methyl group. What happened?

A3: This strongly suggests the hydrolysis of the methyl ester to the corresponding carboxylic acid (2-amino-5-carboxybenzoic acid). This can occur if your reaction or workup conditions are too acidic or basic, especially in the presence of water. Review your workup procedure and avoid prolonged exposure to strong acids or bases. If purification involves an aqueous workup, ensure the pH is carefully controlled.

Q4: How can I best purify my this compound?

A4: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system can be a mixture of ethanol and water.[2] The choice of solvent will depend on the nature of the impurities. Column chromatography can also be employed for more challenging separations.

Potential Side Products and Mitigation Strategies

Side Product Potential Cause Identification Mitigation Strategy
5-Methoxy-2-nitrobenzoic acid (Unreacted Starting Material) Incomplete reaction (insufficient catalyst, H2 pressure, or time).TLC, LC-MS, 1H NMR (presence of signals corresponding to the starting material).Increase catalyst loading, ensure adequate H2 pressure, extend reaction time, use a fresh catalyst.
2-Amino-5-carboxybenzoic acid (Hydrolysis Product) Acidic or basic conditions during reaction or workup, presence of water.LC-MS (lower m/z corresponding to the loss of a methyl group), 1H NMR (absence of the methoxycarbonyl singlet).Maintain neutral pH during workup, use anhydrous solvents, avoid prolonged heating in aqueous media.
Azoxy/Azo Compounds Inefficient hydrogenation, localized high temperatures, low H2 pressure.Often colored (yellow/orange), can be detected by LC-MS and may have complex 1H NMR spectra.Ensure efficient stirring, maintain consistent H2 pressure, control reaction temperature carefully.
N-(5-(methoxycarbonyl)-2-carboxyphenyl)hydroxylamine (Incomplete Reduction Intermediate) Sub-optimal reaction conditions leading to the accumulation of the hydroxylamine intermediate.Can be detected by LC-MS. May be unstable.Optimize reaction conditions (catalyst, H2 pressure, temperature) to ensure complete reduction to the amine.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general guideline based on literature procedures.[3][4]

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-methoxy-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as Tetrahydrofuran (THF) or Methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., balloon pressure or higher in a Parr shaker).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • If the solution is colored, activated carbon can be added, and the mixture heated briefly before hot filtration to remove the carbon.

  • Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Visualizations

Synthesis_Pathway start 5-Methoxy-2-nitrobenzoic acid intermediate H2, Pd/C start->intermediate Hydrogenation incomplete Unreacted Starting Material start->incomplete Incomplete Reaction product This compound intermediate->product azoxy Azoxy/Azo Compounds intermediate->azoxy Side Condensation hydrolysis 2-Amino-5-carboxybenzoic acid product->hydrolysis Hydrolysis (H2O, H+ or OH-) Troubleshooting_Workflow start Experiment Complete check_purity Analyze Product Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product Obtained is_pure->end Yes identify_impurity Identify Impurity is_pure->identify_impurity No unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm hydrolysis_prod Hydrolysis Product? unreacted_sm->hydrolysis_prod No optimize_reaction Optimize Reaction: - Increase catalyst/time/H2 - Check catalyst activity unreacted_sm->optimize_reaction Yes other_impurity Other Impurity (e.g., colored) hydrolysis_prod->other_impurity No modify_workup Modify Workup: - Control pH - Use anhydrous solvents hydrolysis_prod->modify_workup Yes improve_hydrogenation Improve Hydrogenation: - Better stirring - Temperature control other_impurity->improve_hydrogenation purify Purify Product: - Recrystallization - Chromatography optimize_reaction->purify modify_workup->purify improve_hydrogenation->purify purify->check_purity

References

Troubleshooting failed reactions with 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS: 63746-25-8).

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this molecule is governed by three main features:

  • Aniline-type Amino Group: The amino group at the 2-position is directly attached to the aromatic ring, making it a weakly nucleophilic aniline. Its reactivity is further reduced by the electron-withdrawing effects of the adjacent carboxylic acid and the methoxycarbonyl group.

  • Carboxylic Acid Group: The carboxylic acid at the 1-position is the primary site for reactions like amide bond formation or esterification. Its activation is a critical step for successful coupling.

  • Methoxycarbonyl (Ester) Group: The ester at the 5-position can be sensitive to harsh reaction conditions, particularly strong bases (saponification) or acids at elevated temperatures.

Q2: What are the common solvents for this reagent?

A2: Solubility is a critical factor for reaction success. Based on similar structures, solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are commonly used.[1] It is slightly soluble in methanol and generally has low solubility in non-polar solvents or water.[2][3] Always perform a solubility test before starting a large-scale reaction.

Q3: Can this molecule undergo self-reaction or polymerization?

A3: Yes, under conditions that activate the carboxylic acid, the weakly nucleophilic amino group of another molecule can react, leading to oligomer or polymer formation. This is more likely at high concentrations or with highly reactive coupling agents without the timely introduction of the desired amine nucleophile.

Troubleshooting Failed Reactions

Issue 1: Failed or Low-Yield Amide Coupling Reaction

You are attempting to form an amide bond using the carboxylic acid moiety, but you observe no product or very low conversion.

Initial Checks & Solutions

ParameterRecommended Action
Reagent Purity Verify the purity of this compound and the amine coupling partner. Impurities can inhibit the reaction.
Solvent Quality Use anhydrous (dry) solvents, especially for moisture-sensitive coupling reagents like carbodiimides (EDC) or acyl chlorides.
Reaction Temperature Many standard coupling reactions are run at room temperature. However, due to the low nucleophilicity of many amines, heating might be necessary. Consider solvents with higher boiling points like DMF or 1,4-Dioxane if heating is required.[4]
Coupling Reagent Standard EDC/HOBt protocols may be insufficient.[5] Upgrade to a more potent coupling reagent designed for challenging couplings.

Advanced Troubleshooting: Coupling Reagents

The aniline-type amine in this molecule is not very reactive.[4] Therefore, a powerful coupling reagent is often required.

Coupling ReagentCommon BaseSolventKey Considerations
EDC/HOBt DIPEA, Et3NDMF, DCMStandard, but may be ineffective for this substrate.
HATU / HCTU DIPEA, 2,4,6-CollidineDMF, NMPHighly effective for sterically hindered or electron-deficient amines. Often the reagent of choice for difficult couplings.[4][5]
T3P® Pyridine, Et3NEtOAc, THFEfficient and by-products are water-soluble, simplifying workup.[5]
Acyl Chloride DIPEA, Et3NDCM, THFFormed in situ using oxalyl chloride or thionyl chloride. This is a highly reactive intermediate, but side reactions are more likely.[4][5]
Issue 2: Starting Material is Insoluble in the Reaction Solvent

You notice that the this compound does not fully dissolve, leading to a heterogeneous mixture and a stalled reaction.

Troubleshooting Steps

  • Increase Solvent Polarity: Switch to a more polar aprotic solvent like DMF or DMSO.

  • Gentle Heating: Gently warm the mixture to aid dissolution before adding other reagents. Ensure the temperature is compatible with the stability of all reactants.

  • Co-Solvent System: Consider using a co-solvent system. For example, adding a small amount of DMF or DMSO to a solvent like THF can significantly improve solubility.

  • Change Reagent Addition Order: Add the this compound to the solvent and ensure it is dissolved (or well-suspended) before adding the coupling agent and amine.

Experimental Protocols & Workflows

Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (N2 or Argon), dissolve this compound in anhydrous DMF.

  • Add the amine to the solution.

  • In a separate vial, dissolve HATU in a small amount of DMF.

  • Add the HATU solution to the reaction mixture.

  • Slowly add DIPEA to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with saturated NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Diagrams and Workflows

G cluster_0 Troubleshooting Workflow for Failed Amide Coupling start Reaction Failed: No/Low Product check_sm 1. Verify Purity & Stoichiometry of Starting Materials start->check_sm sm_ok Purity/Ratio OK? check_sm->sm_ok check_conditions 2. Assess Reaction Conditions cond_ok Conditions Suitable? check_conditions->cond_ok sm_ok->check_conditions Yes fix_sm Solution: Use pure, dry reagents. Verify molar equivalents. sm_ok->fix_sm No optimize_solvent Optimize Solvent: - Use anhydrous DMF/NMP. - Test solubility before scaling up. cond_ok->optimize_solvent Solubility Issue optimize_temp Optimize Temperature: - Try gentle heating (e.g., 50-70 °C). - Use higher boiling point solvent. cond_ok->optimize_temp Temp Issue optimize_reagent Upgrade Coupling Reagent: - Switch from EDC to HATU/HCTU. - Consider Acyl Chloride route. cond_ok->optimize_reagent Reagent Issue

Caption: Troubleshooting workflow for failed amide coupling reactions.

ReactionPathway Acid 2-Amino-5-(methoxycarbonyl) benzoic acid Intermediate O-Acyl-isourea (Activated Intermediate) Acid->Intermediate Activation Amine R-NH2 (Amine) Amine->Intermediate Nucleophilic Attack Reagent HATU + DIPEA Product Amide Product Intermediate->Product

Caption: Simplified pathway for HATU-mediated amide bond formation.

References

Optimizing reaction conditions for 2-Amino-5-(methoxycarbonyl)benzoic acid derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of 2-Amino-5-(methoxycarbonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The two primary functional groups for derivatization on this molecule are the amine (-NH2) and the carboxylic acid (-COOH). The most common reactions are:

  • Amide bond formation: Coupling the amino group with a carboxylic acid.

  • Esterification/Amide formation from the carboxylic acid: Activating the carboxylic acid to react with an alcohol or an amine.

Q2: The amino group on my starting material is unreactive in amide coupling reactions. Why is this happening and what can I do?

A2: The amino group of this compound is part of an aniline-like system. The electron-withdrawing nature of the aromatic ring and the methoxycarbonyl group reduces the nucleophilicity of the amine, making it less reactive than aliphatic amines. To overcome this, consider the following:

  • Use a more powerful coupling reagent: Standard reagents may not be sufficient. Consider using uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP, which are known to be effective for coupling with anilines.

  • Increase the reaction temperature: Heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. Solvents with higher boiling points like DMF or dioxane may be necessary.

  • Add a nucleophilic catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can enhance the reaction rate.

  • Convert the carboxylic acid to an acid chloride: In-situ formation of an acid chloride from the coupling partner using reagents like oxalyl chloride or thionyl chloride can create a more reactive electrophile.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include:

  • Di-acylation: The newly formed amide bond's nitrogen can potentially be acylated, though this is generally less favorable.

  • Hydrolysis of the methyl ester: Under strong acidic or basic conditions, the methoxycarbonyl group can be hydrolyzed to a carboxylic acid.

  • Racemization: If coupling with a chiral carboxylic acid, racemization can occur, especially with stronger bases or higher temperatures. Using additives like HOBt or Oxyma Pure can help suppress this.[1]

  • Guanidinylation: When using excess uronium/aminium-based coupling reagents, the free amino group can be converted into a guanidine derivative.[1]

Q4: Which solvents are recommended for these derivatization reactions?

A4: The choice of solvent depends on the specific reaction conditions:

  • For amide coupling: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are commonly used. DMF is often preferred for its ability to dissolve a wide range of reagents and its higher boiling point, which is beneficial if heating is required.

  • For esterification: Toluene or other non-polar solvents are often used, especially when azeotropic removal of water is necessary.

Troubleshooting Guides

Amide Bond Formation
Problem Possible Cause Suggested Solution
Low or no product formation 1. Insufficient activation of the carboxylic acid.2. Low nucleophilicity of the aniline amine group.3. Inappropriate solvent or base.1. Switch to a more potent coupling reagent (e.g., HATU, HCTU).2. Pre-activate the carboxylic acid by forming the acid chloride with oxalyl chloride or thionyl chloride before adding the amine.3. Increase the reaction temperature (e.g., 50-70 °C in DMF).4. Add a catalytic amount of DMAP.5. Use a non-nucleophilic base like DIPEA or NMM.
Multiple products observed by TLC/LC-MS 1. Side reactions such as di-acylation.2. Hydrolysis of the methyl ester.3. Impure starting materials.1. Use a slight excess of the amine relative to the activated carboxylic acid.2. Ensure anhydrous conditions to prevent hydrolysis.3. Buffer the reaction if pH is a concern for ester stability.4. Purify starting materials before the reaction.
Difficulty removing urea byproduct (from carbodiimide reagents like DCC/EDC) 1. Dicyclohexylurea (DCU) from DCC is poorly soluble in many organic solvents.1. Use EDC, as the resulting urea is water-soluble and can be removed with an aqueous wash.2. If using DCC, attempt to precipitate the DCU by cooling the reaction mixture and filtering it off. Recrystallization from acetonitrile can also be effective.[2]
Esterification of the Carboxylic Acid
Problem Possible Cause Suggested Solution
Low yield of the desired ester 1. Incomplete reaction due to equilibrium.2. Formation of byproducts with acid catalysts.1. Use a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.2. For transesterification, consider using a basic catalyst like potassium carbonate to avoid the formation of dialkyl ethers, which can occur with acid catalysts like sulfuric acid.[3]
Starting material is insoluble in the reaction solvent 1. The polar nature of the starting material is incompatible with non-polar solvents typically used for esterification.1. Use a co-solvent system to improve solubility.2. Consider derivatizing the amine group first to alter the solubility properties of the molecule.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. If the reaction is sluggish (monitored by TLC or LC-MS), consider heating to 40-60 °C.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Transesterification of the Methyl Ester
  • Setup: To a flask equipped with a reflux condenser, add this compound (1.0 eq), the desired alcohol (in large excess, can be used as the solvent), and potassium carbonate (0.2 eq).[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter to remove the potassium carbonate.

  • Purification: Remove the excess alcohol under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow_amide_coupling cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF reagents Add HATU (1.1 eq) and DIPEA (2.0 eq) start->reagents activation Pre-activate at RT (15-30 min) reagents->activation add_amine Add this compound (1.2 eq) in DMF activation->add_amine Transfer to Amine Solution reaction Stir at RT (or heat to 40-60°C) Monitor by TLC/LC-MS add_amine->reaction dilute Dilute with Ethyl Acetate reaction->dilute Reaction Complete wash Aqueous Wash (HCl, NaHCO3, Brine) dilute->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify end Isolated Amide Product purify->end

Caption: Workflow for Amide Coupling Derivatization.

troubleshooting_logic start Amide Coupling Reaction Fails (Low/No Product) check_reagents Is the coupling reagent strong enough for anilines? start->check_reagents check_temp Is the reaction run at RT? check_reagents->check_temp Yes action_reagent Switch to HATU, HBTU, or PyBOP check_reagents->action_reagent No check_catalyst Is a nucleophilic catalyst being used? check_temp->check_catalyst Yes action_temp Increase temperature to RT or 40-60°C check_temp->action_temp No (e.g., 0°C) check_activation Is the acid pre-activated? check_catalyst->check_activation No end_success Problem Resolved check_catalyst->end_success Yes action_catalyst Add catalytic DMAP check_catalyst->action_catalyst action_acid_chloride Convert acid to acid chloride (e.g., with Oxalyl Chloride) before adding amine check_activation->action_acid_chloride No action_reagent->end_success action_temp->end_success action_catalyst->end_success action_acid_chloride->end_success

Caption: Troubleshooting Logic for Failed Amide Coupling.

References

Stability and degradation of 2-Amino-5-(methoxycarbonyl)benzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Amino-5-(methoxycarbonyl)benzoic acid

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of this compound under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the methyl ester group.[1][2] This reaction is catalyzed by acid and involves the addition of water to cleave the ester bond, resulting in the formation of 2-Amino-5-carboxybenzoic acid and methanol.[1][2] The amino group on the benzene ring can also be protonated in acidic environments, which may influence the overall reaction rate and stability.

Q2: I am observing unexpected peaks in my HPLC analysis after exposing my compound to acid. What could they be?

A2: Unexpected peaks in your chromatogram likely represent degradation products. The most probable degradant is the hydrolyzed product, 2-Amino-5-carboxybenzoic acid. Other possibilities, though less common under simple acidic stress, could include products of decarboxylation (if harsh heating is also applied) or interactions with other components in your formulation. It is recommended to perform forced degradation studies to systematically identify potential degradants.[3][4][5][6]

Q3: How does pH affect the stability of this compound?

A3: The stability of ester-containing compounds like this compound is highly pH-dependent. Generally, these compounds exhibit greatest stability at a slightly acidic to neutral pH (around 4-6). As the pH becomes more acidic (pH < 3), the rate of acid-catalyzed hydrolysis increases. Conversely, in basic conditions (pH > 8), base-catalyzed hydrolysis will occur, which is typically faster than acid-catalyzed hydrolysis.

Q4: Are there any recommended storage conditions to minimize degradation in an acidic solution?

A4: To minimize degradation in an acidic solution, it is advisable to maintain the lowest possible temperature. Hydrolysis reactions are temperature-dependent, so storing your solution at refrigerated (2-8 °C) or frozen temperatures will significantly slow down the degradation process. Additionally, if the experimental conditions permit, adjusting the pH to a less acidic range (e.g., pH 4-5) can enhance stability.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Acidic Solution

  • Symptom: HPLC analysis shows a rapid decrease in the peak area of this compound over a short period.

  • Possible Cause: The acidic conditions are too harsh (low pH or high temperature), leading to accelerated hydrolysis of the methyl ester.

  • Troubleshooting Steps:

    • Verify pH: Accurately measure the pH of your solution.

    • Reduce Temperature: If possible, conduct your experiment at a lower temperature.

    • Increase pH: If your protocol allows, increase the pH to a less acidic level.

    • Limit Exposure Time: Minimize the time the compound is exposed to the acidic conditions.

Issue 2: Poor Reproducibility in Stability Studies

  • Symptom: Replicate experiments under the same acidic conditions yield significantly different degradation rates.

  • Possible Cause: Inconsistent preparation of acidic solutions, temperature fluctuations, or variations in the initial concentration of the compound.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Use calibrated pH meters and freshly prepared, standardized acidic solutions.

    • Ensure Temperature Control: Use a calibrated incubator or water bath to maintain a constant temperature.

    • Precise Concentration: Ensure the initial concentration of this compound is consistent across all experiments.

Quantitative Data and Experimental Protocols

Table 1: Representative Data on Acid-Catalyzed Hydrolysis

The following table presents hypothetical data illustrating the expected trend of degradation of this compound in 0.1 N HCl at different temperatures.

Time (hours)% Remaining (25°C)% Remaining (40°C)% Remaining (60°C)
0100.0100.0100.0
298.595.285.1
497.190.872.5
894.382.452.6
1291.674.938.2
2483.956.114.6
Protocol: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a typical procedure for conducting a forced degradation study under acidic conditions.

Objective: To evaluate the stability of this compound in an acidic environment and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N solution

  • Sodium hydroxide (NaOH), 0.1 N solution (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector

  • pH meter

  • Calibrated oven or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Sample Preparation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add 0.1 N HCl to the flask to achieve the desired final concentration of the compound (e.g., 100 µg/mL).

    • Store the flask in a controlled temperature environment (e.g., 60°C).

  • Time Point Sampling:

    • Withdraw aliquots from the stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 N NaOH to stop the degradation reaction.

    • Dilute the neutralized sample with mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. An example method could utilize a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[7]

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point.

    • Determine the relative retention times of any degradation products.

Visualizations

Below are diagrams illustrating key processes related to the stability and analysis of this compound.

Potential Acid-Catalyzed Hydrolysis Pathway This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Intermediate->Tetrahedral Intermediate + H2O 2-Amino-5-carboxybenzoic acid 2-Amino-5-carboxybenzoic acid Tetrahedral Intermediate->2-Amino-5-carboxybenzoic acid - CH3OH, - H+ Forced Degradation Experimental Workflow Prepare Stock Solution Prepare Stock Solution Prepare Stress Sample (Acid) Prepare Stress Sample (Acid) Prepare Stock Solution->Prepare Stress Sample (Acid) Incubate at Temp. Incubate at Temp. Prepare Stress Sample (Acid)->Incubate at Temp. Sample at Time Points Sample at Time Points Incubate at Temp.->Sample at Time Points Neutralize Sample Neutralize Sample Sample at Time Points->Neutralize Sample HPLC Analysis HPLC Analysis Neutralize Sample->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Troubleshooting Logic for Unexpected Peaks Unexpected Peak? Unexpected Peak? Is RRT consistent with Hydrolysis Product? Is RRT consistent with Hydrolysis Product? Unexpected Peak?->Is RRT consistent with Hydrolysis Product? Peak Identified Peak Identified Is RRT consistent with Hydrolysis Product?->Peak Identified Yes Investigate Other Degradation Pathways Investigate Other Degradation Pathways Is RRT consistent with Hydrolysis Product?->Investigate Other Degradation Pathways No Consider Secondary Reactions Consider Secondary Reactions Investigate Other Degradation Pathways->Consider Secondary Reactions

References

Technical Support Center: Purification of 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2-Amino-5-(methoxycarbonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically prepared this compound?

A1: The most common impurities arise from the synthetic route, which typically involves the reduction of a nitro-group. Therefore, likely impurities include:

  • Starting Material: Unreacted 5-methoxycarbonyl-2-nitrobenzoic acid.

  • Intermediates: Partially reduced nitro-compounds (e.g., nitroso or hydroxylamino derivatives).

  • Side Products: Products from side reactions occurring during the synthesis.

  • Color Impurities: Often, the crude product appears as a brown solid, indicating the presence of colored organic impurities.[1]

Q2: What are the recommended methods for purifying this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on the purification of structurally similar compounds like benzoic acid and other aminobenzoic acid derivatives, several solvents and solvent systems can be effective. The solubility of benzoic acid and its derivatives generally increases with temperature.[2][3] Methanol has been noted as a suitable solvent for recrystallizing aminobenzoic acid derivatives.[4] A mixed solvent system, such as ethanol/water or methanol/water, can also be very effective.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a viable option. However, due to the presence of both a basic amino group and an acidic carboxylic acid group, the compound can interact strongly with normal-phase silica gel, leading to poor separation and streaking. To circumvent this, either reverse-phase chromatography (e.g., with a C18 stationary phase) or modification of the mobile phase for normal-phase chromatography is recommended. For normal-phase silica gel chromatography, adding a small amount of a volatile acid (like acetic acid or formic acid) or a base (like triethylamine) to the eluent can improve the separation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate, or not enough solvent is being used.Try a different solvent or a mixed solvent system. Gradually add more hot solvent until the compound dissolves.
The compound oils out instead of crystallizing upon cooling. The cooling process is too rapid, or the solution is supersaturated with impurities.Allow the solution to cool more slowly. Try adding a seed crystal. If the problem persists, the compound may require pre-purification by another method (e.g., a quick filtration through a silica plug) to remove some impurities.
No crystals form upon cooling. The solution is not saturated, or it is supersaturated.If the solution is not saturated, evaporate some of the solvent and allow it to cool again. If it is supersaturated, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
The recovered yield is very low. Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility.
The purified product is still colored. The colored impurity has similar solubility properties to the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal will reduce the overall yield.
Column Chromatography Issues
Problem Possible Cause Solution
The compound streaks on the TLC plate and the column. Strong interaction between the compound's polar functional groups (amine and carboxylic acid) and the silica gel.Use a reverse-phase (C18) column. Alternatively, for normal-phase silica, add a small percentage of acetic acid or triethylamine to your mobile phase to suppress the ionization of the carboxylic acid or amino group, respectively.
Poor separation of the product from impurities. The mobile phase polarity is not optimized.Perform a systematic TLC analysis with different solvent systems to find the optimal eluent for separation. A gradient elution on the column might be necessary.
The compound does not elute from the column. The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase. If using normal-phase silica, adding a small amount of methanol or a modifier like acetic acid or triethylamine can help elute the compound.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, water, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (or solvent mixture) portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely in the air or in a vacuum oven at a moderate temperature.

Column Chromatography Protocol (Normal Phase with Modifier)
  • Stationary Phase: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Mobile Phase Selection: Using TLC, find a solvent system that gives a good separation between the product (Rf value of ~0.3-0.4) and its impurities. A mixture of ethyl acetate and hexane is a good starting point. To improve the spot shape, add ~1% acetic acid to the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following table summarizes the expected outcomes of the purification methods. The values are illustrative and can vary based on the initial purity of the crude product.

Purification Method Typical Purity Achieved Expected Yield Advantages Disadvantages
Recrystallization >98%60-85%Simple, cost-effective, good for removing small amounts of impurities.Lower yield if the compound is somewhat soluble in the cold solvent; may not remove impurities with similar solubility.
Column Chromatography >99%50-80%High purity can be achieved; effective for separating complex mixtures.More time-consuming, requires larger volumes of solvents, potential for product loss on the column.

Visualization

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity is_high_purity Purity > 95%? assess_purity->is_high_purity recrystallization Recrystallization is_high_purity->recrystallization Yes column_chromatography Column Chromatography is_high_purity->column_chromatography No analyze_final Analyze Final Purity recrystallization->analyze_final column_chromatography->analyze_final final_product Pure Product analyze_final->final_product

Caption: Decision workflow for purifying this compound.

References

Preventing byproduct formation in the synthesis of 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during the synthesis of 2-Amino-5-(methoxycarbonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the catalytic hydrogenation of its nitro precursor, Methyl 5-methoxy-2-nitrobenzoate. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2]

Q2: My reaction seems incomplete, and the isolated product is not pure. What could be the issue?

A2: Incomplete reactions can be due to several factors, including catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature. The impurity of the product often stems from the formation of reaction intermediates as byproducts.

Q3: What are the potential byproducts I should be aware of during this synthesis?

A3: The reduction of aromatic nitro compounds can lead to several intermediates that may appear as byproducts if the reaction does not go to completion. These include nitroso, hydroxylamine, azoxy, and azo compounds.[3][4]

Q4: How can I monitor the progress of the reaction to ensure it goes to completion?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. The disappearance of the starting material (Methyl 5-methoxy-2-nitrobenzoate) and the appearance of the desired product can be visualized. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is the best way to purify the final product?

A5: Recrystallization is a standard and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound via catalytic hydrogenation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd/C catalyst may have lost its activity due to improper storage or handling. 2. Insufficient Hydrogen: The hydrogen pressure may be too low, or there might be a leak in the system. 3. Low Reaction Temperature: The temperature may not be optimal for the reaction to proceed at a reasonable rate.1. Use fresh, high-quality Pd/C catalyst. Ensure it is handled under an inert atmosphere if specified by the supplier. 2. Check the hydrogen source and ensure all connections are secure. Increase the hydrogen pressure if necessary (typically a balloon pressure is sufficient, but optimization may be needed). 3. Gently warm the reaction mixture. While the reaction is often run at room temperature, slight heating can sometimes be beneficial.[1]
Presence of Colored Impurities in the Product 1. Incomplete Reduction: The presence of colored intermediates like nitroso (often green or blue) or azoxy (often yellow or orange) compounds indicates that the reaction has not gone to completion. 2. Oxidation of the Product: The amino group in the final product can be susceptible to air oxidation, leading to colored impurities.1. Extend the reaction time and ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. Consider adding a fresh portion of the catalyst if the reaction stalls. 2. Work up the reaction and purify the product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Formation of Multiple Spots on TLC/Peaks in HPLC 1. Side Reactions: Besides incomplete reduction, other side reactions might be occurring. 2. Hydrolysis of the Ester: If the reaction is run for an extended period under acidic or basic conditions (less common for catalytic hydrogenation but possible with certain workups), the methyl ester could hydrolyze to the carboxylic acid.1. Optimize reaction conditions (temperature, pressure, solvent) to favor the desired product. The use of a milder reducing agent could be explored, though Pd/C with H₂ is generally selective.[5] 2. Ensure the workup procedure is neutral. If the carboxylic acid is formed, it can be separated through extraction or chromatography.
Difficulty in Filtering the Catalyst 1. Fine Catalyst Particles: The Pd/C catalyst particles may be too fine, passing through the filter paper.1. Use a pad of Celite or another filter aid to create a finer filtration bed. This will help in retaining the fine catalyst particles.[1]

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Methyl 5-methoxy-2-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a suitable reaction vessel, dissolve Methyl 5-methoxy-2-nitrobenzoate in methanol or THF.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge it with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for lab-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway for the Synthesis of this compound

G A Methyl 5-methoxy-2-nitrobenzoate B This compound A->B H₂, Pd/C G cluster_main Main Reaction Pathway cluster_side Side Reactions (Incomplete Reduction) A Nitro Compound B Nitroso Intermediate A->B Reduction C Hydroxylamine Intermediate B->C Reduction E Azoxy Byproduct B->E D Amino Compound (Product) C->D Reduction C->E F Azo Byproduct E->F Reduction G Start Reaction Issue Identified Incomplete Incomplete Reaction? Start->Incomplete Yes Yes Incomplete->Yes Yes No No Incomplete->No No Colored Colored Impurities? Yes2 Yes2 Colored->Yes2 Yes No2 No2 Colored->No2 No Filter Catalyst Filtration Issue? Yes3 Yes3 Filter->Yes3 Yes No3 No3 Filter->No3 No, Other Issue CheckCatalyst Check Catalyst Activity & Loading CheckH2 Check H₂ Pressure & Stirring CheckCatalyst->CheckH2 Extend Extend Reaction Time CheckH2->Extend End Problem Resolved Extend->End Inert Workup Under Inert Gas Inert->End Celite Use Celite for Filtration Celite->End Yes->CheckCatalyst No->Colored Yes2->Extend Yes2->Inert No2->Filter Yes3->Celite No3->End

References

Technical Support Center: Large-Scale Production of 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 2-Amino-5-(methoxycarbonyl)benzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the large-scale production of this compound?

A1: There are two primary synthetic strategies for the large-scale production of this compound:

  • Route A: Catalytic Hydrogenation of a Nitro Precursor: This involves the reduction of a nitro-substituted benzoic acid methyl ester, such as methyl 5-nitro-2-aminobenzoate. This method is often favored for its high selectivity and yield.

  • Route B: Esterification of an Amino Acid Precursor: This route involves the direct esterification of 2-amino-5-carboxcylic acid with methanol in the presence of an acid catalyst. The Fischer esterification is a common method employed for this transformation.[1]

Q2: What are the critical process parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: Both catalytic hydrogenation and esterification are temperature-sensitive. Exothermic reactions, such as hydrogenation, require careful temperature management to prevent side reactions.

  • Pressure: For catalytic hydrogenation, maintaining the optimal hydrogen pressure is crucial for reaction kinetics and completion.

  • Catalyst Loading and Activity: The amount and quality of the catalyst (e.g., Palladium on carbon for hydrogenation) directly impact the reaction rate and yield.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and contaminate the final product.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing yield and minimizing byproduct formation.

Q3: What are the common impurities encountered in the final product?

A3: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Residual nitro-precursor or amino-acid precursor.

  • Hydrolysis Product: 2-Amino-5-carboxybenzoic acid, resulting from the hydrolysis of the methyl ester.[2]

  • Over-reduction Products: In the case of catalytic hydrogenation, byproducts from the reduction of the carboxylic acid group may be present, though this is less common under mild conditions.

  • Dimerization or Polymerization Products: Possible under harsh reaction conditions.

  • Residual Solvents and Catalysts: Trace amounts of solvents and the hydrogenation catalyst (e.g., palladium) may remain in the final product.

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] It is a tan powder that does not mix well with water.[3] Protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the compound to avoid skin and eye irritation, as well as respiratory tract irritation.[3]

Troubleshooting Guides

Synthesis Stage
Issue Potential Cause Troubleshooting Steps
Low Yield in Catalytic Hydrogenation Inactive or poisoned catalyst- Ensure fresh, high-quality catalyst is used.- Check for impurities in the starting material or solvent that could poison the catalyst.- Increase catalyst loading within recommended limits.
Insufficient hydrogen pressure- Verify and maintain the recommended hydrogen pressure throughout the reaction.
Incomplete reaction- Extend the reaction time and monitor progress using techniques like TLC or HPLC.- Optimize reaction temperature.
Low Yield in Fischer Esterification Equilibrium limitations- Use a large excess of methanol to shift the equilibrium towards the product.[1]- Remove water as it forms, if feasible in the reactor setup.[1]
Ineffective catalyst- Ensure the acid catalyst (e.g., sulfuric acid) is of appropriate concentration and purity.
Formation of Impurities Side reactions due to high temperature- Optimize and strictly control the reaction temperature.
Presence of water leading to hydrolysis- Use anhydrous solvents and starting materials to minimize ester hydrolysis.[2]
Purification Stage
Issue Potential Cause Troubleshooting Steps
Difficulty in Crystallization Presence of impurities inhibiting crystal formation- Perform a pre-purification step, such as activated carbon treatment, to remove colored and polar impurities.- Experiment with different solvent systems for recrystallization.
Supersaturation issues- Control the cooling rate during crystallization to promote the formation of larger, purer crystals.
Product Contamination Incomplete removal of catalyst- Ensure thorough filtration after catalytic hydrogenation. The use of filter aids like celite can be beneficial.[4]
Co-precipitation of impurities- Optimize the recrystallization solvent and conditions to selectively crystallize the desired product.
Discoloration of Final Product Oxidation or presence of colored impurities- Handle the product under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Use activated carbon treatment during purification to remove colored byproducts.

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation (Hypothetical)

This protocol is based on the general procedure for the hydrogenation of a nitroaromatic compound.

  • Reaction Setup: Charge a suitable pressure reactor with methyl 2-nitro-5-carboxybenzoate and a solvent (e.g., methanol or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) under an inert atmosphere.

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired hydrogen pressure (e.g., 50 psi). Heat the reaction mixture to the target temperature (e.g., 50-60°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples using TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain the pure product.

Protocol 2: Synthesis via Fischer Esterification (Hypothetical)

This protocol is based on the general procedure for Fischer esterification.[1]

  • Reaction Setup: In a glass-lined reactor, suspend 2-amino-5-carboxybenzoic acid in a large excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the excess acid with a base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent.

  • Purification: Wash the collected solid or the organic extract with water, dry the organic layer, and concentrate under reduced pressure. Recrystallize the crude product from an appropriate solvent to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of related aminobenzoic acid derivatives, which can serve as a benchmark for the large-scale production of this compound.

ParameterCatalytic HydrogenationFischer Esterification
Typical Yield >90%70-85%
Typical Purity (after recrystallization) >99%>98%
Typical Reaction Time 4-12 hours6-24 hours
Key Reactant Molar Ratios Substrate:Catalyst (e.g., 100:1 w/w)Acid:Alcohol (e.g., 1:10 to 1:20)

Visualizations

Synthesis_Workflows cluster_hydrogenation Route A: Catalytic Hydrogenation cluster_esterification Route B: Fischer Esterification Nitro Precursor Nitro Precursor H2, Pd/C H2, Pd/C Nitro Precursor->H2, Pd/C Hydrogenation Crude Product A Crude Product A H2, Pd/C->Crude Product A Purification A Purification A Crude Product A->Purification A Filtration, Recrystallization Final Product A Final Product A Purification A->Final Product A Amino Acid Precursor Amino Acid Precursor Methanol, H+ Methanol, H+ Amino Acid Precursor->Methanol, H+ Esterification Crude Product B Crude Product B Methanol, H+->Crude Product B Purification B Purification B Crude Product B->Purification B Neutralization, Recrystallization Final Product B Final Product B Purification B->Final Product B

Caption: Synthetic routes for this compound.

Troubleshooting_Logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Check Reaction Time/Temp Check Reaction Time/Temp Incomplete Reaction->Check Reaction Time/Temp Check Catalyst/Reagents Check Catalyst/Reagents Incomplete Reaction->Check Catalyst/Reagents Side Reactions->Check Reaction Time/Temp Analyze for Impurities Analyze for Impurities Side Reactions->Analyze for Impurities Optimize Recrystallization Optimize Recrystallization Purification Loss->Optimize Recrystallization

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Recrystallization of 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity 2-Amino-5-(methoxycarbonyl)benzoic acid through recrystallization.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is a brown solid. How can I purify it?

A1: A brown coloration in your product indicates the presence of impurities.[1] Recrystallization is an effective method for purifying solid organic compounds by separating the desired compound from impurities based on differences in their solubility.

Q2: What is the best solvent for recrystallizing this compound?

A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] For compounds similar to this compound, such as other substituted benzoic acids, alcohols like methanol and ethanol, or mixtures of alcohol and water, are often effective.[3][4][5] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: If your compound is not dissolving, you can try incrementally adding more solvent. However, be cautious not to add too much, as this can lead to poor recovery. Ensure the solvent is heated to its boiling point to maximize solubility. If the compound remains insoluble, you may need to select a different, more suitable solvent.

Q4: No crystals are forming upon cooling. What could be the problem?

A4: The absence of crystal formation upon cooling could be due to several factors:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

  • Too much solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form. You can try to evaporate some of the solvent to increase the concentration of the compound.

  • Cooling too slowly: While slow cooling is generally preferred for large, pure crystals, sometimes a faster cooling rate (e.g., using an ice bath) can initiate crystallization if spontaneous nucleation is slow.

Q5: My recrystallization resulted in a very low yield. How can I improve it?

A5: Low yield can be caused by several factors:

  • Using too much solvent: Dissolve your compound in the minimum amount of hot solvent required.

  • Premature crystallization: Ensure the hot filtration step (if performed) is done quickly to prevent the compound from crystallizing on the filter paper.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath can help maximize the yield.

  • Washing with the wrong solvent: When washing the crystals, use a small amount of the ice-cold recrystallization solvent to minimize dissolution of the product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause Recommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution. Alternatively, reheat the solution and allow it to cool more slowly.
Colored Impurities in Crystals The impurities have similar solubility to the product.Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.
Fine Powder Instead of Crystals The solution cooled too rapidly.Allow the solution to cool slowly at room temperature before placing it in an ice bath. A slower cooling rate promotes the growth of larger, purer crystals.[2]
Product Fails to Crystallize The solution is not sufficiently saturated, or nucleation is inhibited.Try scratching the inner surface of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization with Methanol

This protocol is a starting point and may require optimization based on the purity of the starting material.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture on a hot plate with stirring. Continue adding methanol portion-wise until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be placed in a desiccator.

Protocol 2: Recrystallization using a Water-Based System

Based on procedures for similar compounds, a water-based recrystallization with activated carbon can be effective.

  • Dissolution: Suspend the crude product in approximately 10 times its weight in ultrapure water in an Erlenmeyer flask. Heat the suspension to near boiling with stirring.

  • Decolorization: Add a small amount of activated carbon to the hot suspension and continue to heat and stir for 10-15 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed funnel to remove the activated carbon and any other insoluble materials.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the crystals thoroughly.

Quantitative Data Summary

SolventSolubility at 25°C ( g/100 mL)Solubility at 100°C ( g/100 mL)
Water0.345.9
Ethanol45.5Very Soluble
Methanol58.4Very Soluble
Acetone40.7Very Soluble
Toluene11.9100+

Data is for benzoic acid and serves as an estimation for solvent screening.

Visual Guides

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize if colored hot_filtration Hot Filtration dissolve->hot_filtration if not colored decolorize->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Vacuum Filtration and Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry end High-Purity Product dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting_Logic start No Crystals Formed scratch Scratch Flask / Add Seed Crystal start->scratch Try First evaporate Evaporate Some Solvent scratch->evaporate If no success reassess Re-evaluate Solvent Choice evaporate->reassess If still no success

Caption: Troubleshooting guide for crystallization failure.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-Amino-5-(methoxycarbonyl)benzoic acid using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a detailed comparison with alternative analytical techniques and includes supporting experimental data and protocols to aid in the structural elucidation of this and similar molecules.

1H NMR Analysis of this compound

1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, integration, and multiplicity of the proton signals, the connectivity and chemical environment of each proton can be determined.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR data for this compound. These values are estimated based on empirical data and computational prediction tools.

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~7.8 - 8.0Doublet (d)1H~2.0 - 3.0 (meta coupling)
H-4~7.2 - 7.4Doublet of Doublets (dd)1H~8.0 - 9.0 (ortho), ~2.0 - 3.0 (meta)
H-6~6.7 - 6.9Doublet (d)1H~8.0 - 9.0 (ortho coupling)
-NH2~4.0 - 6.0Broad Singlet (br s)2H-
-COOCH3~3.8 - 4.0Singlet (s)3H-
-COOH~10.0 - 13.0Broad Singlet (br s)1H-

Experimental Protocol for 1H NMR Spectroscopy

A standard protocol for acquiring a 1H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH2 and -COOH).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicity and coupling constants to determine the spin-spin coupling between neighboring protons.

Comparison with Alternative Analytical Techniques

While 1H NMR is a primary tool for structural elucidation, other spectroscopic techniques provide complementary information. The following table compares 1H NMR with 13C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

TechniqueInformation ProvidedStrengthsWeaknesses
1H NMR Spectroscopy Detailed information on the proton framework, including connectivity, stereochemistry, and electronic environment.High resolution, provides detailed structural information, non-destructive.Lower sensitivity compared to mass spectrometry, can have complex spectra for large molecules.[1][2]
13C NMR Spectroscopy Information about the carbon skeleton of the molecule.[3][4]Wide spectral range reduces peak overlap, provides direct information on the carbon backbone.[5][6]Low natural abundance of 13C results in lower sensitivity, longer acquisition times.[4]
Mass Spectrometry (MS) Precise molecular weight and elemental composition, fragmentation patterns provide structural clues.[7]Extremely high sensitivity, provides molecular formula information.[8][9]Isomers can be difficult to distinguish, does not provide detailed connectivity information on its own.[8]
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.[10]Fast and simple to use, provides a "fingerprint" of the molecule.[11]Provides limited information about the overall molecular structure, not suitable for complex mixtures.[10][11]

Visualizations

Chemical Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and the different proton environments that give rise to distinct signals in the 1H NMR spectrum.

Caption: Structure of this compound with labeled protons.

1H NMR Analysis Workflow

The logical workflow for analyzing a 1H NMR spectrum to elucidate the structure of an organic molecule is depicted below.

G cluster_workflow 1H NMR Analysis Workflow A Sample Preparation B Data Acquisition A->B Load Sample C Data Processing B->C FID D Determine Number of Signals C->D Spectrum E Analyze Chemical Shifts D->E F Integrate Peak Areas E->F G Analyze Splitting Patterns (Multiplicity) F->G H Propose Structure G->H Combine Information I Verify Structure H->I Compare with other data

Caption: Workflow for structural elucidation using 1H NMR spectroscopy.

References

Interpreting the Mass Spectrum of 2-Amino-5-(methoxycarbonyl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 2-Amino-5-(methoxycarbonyl)benzoic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the known mass spectra of two structurally related compounds: 2-Aminobenzoic acid and Methyl 4-aminobenzoate. This comparative approach allows for a robust understanding of the molecule's behavior under mass spectrometric analysis.

Predicted Mass Spectrum and Comparison with Alternatives

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and its various fragments. The fragmentation pattern is highly dependent on the compound's structure and the ionization technique employed. Here, we predict the key fragments for this compound and compare them with the experimental data for 2-Aminobenzoic acid and Methyl 4-aminobenzoate.

Table 1: Comparison of Key Mass Spectral Fragments

Compound Molecular Ion (M+) [m/z] Key Fragment 1 [m/z] Proposed Structure of Fragment 1 Key Fragment 2 [m/z] Proposed Structure of Fragment 2 Key Fragment 3 [m/z] Proposed Structure of Fragment 3
This compound (Predicted) 195178[M-OH]⁺164[M-OCH₃]⁺136[M-COOCH₃]⁺
2-Aminobenzoic acid 137119[M-H₂O]⁺92[M-COOH]⁺65[C₅H₅]⁺
Methyl 4-aminobenzoate 151120[M-OCH₃]⁺92[M-COOCH₃]⁺65[C₅H₅]⁺

Note: The relative abundances of predicted fragments are based on the expected stability of the resulting ions and common fragmentation pathways.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the loss of functional groups from the molecular ion.

fragmentation_pathway M [C₉H₉NO₄]⁺ m/z = 195 This compound F1 [C₉H₈NO₃]⁺ m/z = 178 M->F1 -OH F2 [C₈H₇NO₄]⁺ m/z = 164 M->F2 -OCH₃ F3 [C₇H₆NO₂]⁺ m/z = 136 M->F3 -COOCH₃ F4 [C₆H₆N]⁺ m/z = 92 F3->F4 -CO₂

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The acquisition of a mass spectrum can be achieved through various methods. The choice of ionization source and mass analyzer is critical and depends on the physicochemical properties of the analyte and the desired information.

Electron Ionization (EI) Mass Spectrometry

1. Sample Preparation:

  • A small amount of the solid sample (typically <1 mg) is dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

2. Instrument Parameters:

  • Ionization Source: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible spectra)

  • Source Temperature: 150-250 °C (to ensure sample volatilization)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-500

  • Introduction Method: Direct insertion probe (for solid samples) or gas chromatography (GC) inlet.

3. Data Acquisition:

  • The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons.

  • The resulting positively charged ions (molecular ion and fragments) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio.

  • A detector records the abundance of each ion, generating the mass spectrum.

Electrospray Ionization (ESI) Mass Spectrometry

1. Sample Preparation:

  • The sample is dissolved in a solvent compatible with ESI, typically a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization. A typical concentration is around 10 µg/mL.[1]

2. Instrument Parameters:

  • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for this compound.

  • Capillary Voltage: 3-5 kV

  • Nebulizing Gas (N₂): Flow rate and temperature are optimized to facilitate desolvation.

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF)

  • Scan Range: m/z 50-1000

3. Data Acquisition:

  • The sample solution is introduced into the ESI source through a capillary at a low flow rate.

  • A high voltage is applied to the capillary, creating a fine spray of charged droplets.

  • The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

  • The ions are then guided into the mass analyzer for m/z determination.

General Experimental Workflow for Mass Spectrometry

The overall process of analyzing a sample by mass spectrometry follows a standardized workflow, from sample preparation to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep Dissolve Sample dilute Dilute to Final Concentration prep->dilute intro Sample Introduction dilute->intro ionize Ionization (EI or ESI) intro->ionize separate Mass Analysis (m/z) ionize->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpretation & Comparison spectrum->interpret

Caption: A generalized workflow for mass spectrometry analysis.

This guide provides a foundational understanding of the expected mass spectrum of this compound through predictive analysis and comparison with related molecules. Researchers can use this information to aid in the identification and characterization of this compound in their studies. For definitive structural elucidation, it is recommended to acquire an experimental mass spectrum of a purified standard of this compound.

References

A Comparative Guide to the FT-IR Spectrum of 2-Amino-5-(methoxycarbonyl)benzoic Acid and Related Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-5-(methoxycarbonyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines the expected vibrational frequencies for the key functional groups within the molecule and offers a comparison with related compounds, supported by established spectral data.

Introduction to the FT-IR Spectroscopy of this compound

This compound is a trifunctional aromatic compound containing a primary amine (-NH₂), a carboxylic acid (-COOH), and a methyl ester (-COOCH₃) group. FT-IR spectroscopy is a powerful analytical technique to identify these functional groups by their characteristic vibrational modes. The position, intensity, and shape of the absorption bands in the FT-IR spectrum provide a molecular fingerprint, enabling structural elucidation and purity assessment.

Predicted FT-IR Absorption Bands for this compound

The FT-IR spectrum of this compound is a superposition of the absorption bands corresponding to its constituent functional groups. The expected characteristic peaks are summarized in the table below.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Notes
Primary Amine (-NH₂) on Aromatic Ring N-H Symmetric & Asymmetric Stretching3400 - 3250 (two bands)Primary amines exhibit two distinct bands in this region.[1][2][3][4][5] Aromatic amines tend to have these bands at slightly higher frequencies.[4][5]
N-H Bending (Scissoring)1650 - 1580This peak can sometimes be sharp.[3]
C-N Stretching (Aromatic)1335 - 1250This band is typically strong for aromatic amines.[3][5]
Carboxylic Acid (-COOH) O-H Stretching3300 - 2500 (very broad)This broad absorption is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching vibrations.[6][7][8][9][10]
C=O Stretching1710 - 1680Conjugation with the aromatic ring lowers the frequency. Dimerization also affects this peak, typically placing it around 1710 cm⁻¹.[6][10]
C-O Stretching1320 - 1210
O-H Bending1440 - 1395 and 950 - 910The band in the 1440-1395 cm⁻¹ region may overlap with C-H bending vibrations.[9]
Methyl Ester (-COOCH₃) C=O Stretching~1735The ester carbonyl stretch is typically at a higher frequency than the carboxylic acid carbonyl.
C-O Stretching (asymmetric)1300 - 1150
C-O Stretching (symmetric)1150 - 1000
-CH₃ Bending~1435Asymmetric bending of the methyl group.[11]
O-CH₃ Stretching~1200This peak is characteristic of the methoxy group.[11][12]
Aromatic Ring (Benzene) C-H Stretching3100 - 3000
C=C Stretching1625 - 1450Multiple bands are expected in this region due to the substituted benzene ring.
C-H Bending (out-of-plane)900 - 675The pattern of these bands can indicate the substitution pattern on the aromatic ring.

Comparative FT-IR Data of Related Compounds

To further understand the spectrum of this compound, it is useful to compare it with the spectra of simpler, related molecules.

CompoundKey Functional GroupsCharacteristic FT-IR Peaks (cm⁻¹)
p-Aminobenzoic acid Primary Aromatic Amine, Carboxylic AcidN-H stretching: 3329, 3230; C-O stretching (carboxylate): 1533 (asymmetric), 1409 (symmetric)[13]
Benzoic acid Aromatic Carboxylic AcidO-H stretching: 3300-2500 (broad); C=O stretching: 1700-1680; C-O stretching: 1320-1210[14]
Fatty Acid Methyl Esters (FAMEs) Methyl EsterC=O stretching: ~1743; -CH₃ bending: ~1436; O-CH₃ stretching: ~1197[11]

The FT-IR spectrum of p-aminobenzoic acid shows the characteristic N-H stretching of the primary amine and the carboxylate stretches.[13] Benzoic acid provides a clear example of the broad O-H and the C=O stretching of an aromatic carboxylic acid.[14] The data from fatty acid methyl esters helps in identifying the specific vibrations of the methoxycarbonyl group.[11]

Experimental Protocol for FT-IR Analysis

The following is a general procedure for acquiring the FT-IR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality FT-IR spectrum of the solid sample.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond crystal).

  • This compound (solid powder).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the ATR crystal from the sample spectrum.

  • Sample Preparation and Measurement:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the FT-IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform any necessary baseline corrections or other spectral manipulations using the spectrometer's software.

    • Identify the characteristic absorption peaks and compare them with the expected values for the functional groups present in this compound.

  • Cleaning:

    • After the measurement, release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol to remove any residual sample.

Visualization of Functional Group Correlations

The following diagram illustrates the relationship between the functional groups of this compound and their characteristic regions in the FT-IR spectrum.

FTIR_Functional_Groups cluster_amine Primary Aromatic Amine cluster_acid Carboxylic Acid cluster_ester Methyl Ester molecule This compound amine_nh_stretch N-H Stretch (3400-3250 cm⁻¹) molecule->amine_nh_stretch amine_nh_bend N-H Bend (1650-1580 cm⁻¹) molecule->amine_nh_bend amine_cn_stretch C-N Stretch (1335-1250 cm⁻¹) molecule->amine_cn_stretch acid_oh_stretch O-H Stretch (3300-2500 cm⁻¹) molecule->acid_oh_stretch acid_co_stretch C=O Stretch (1710-1680 cm⁻¹) molecule->acid_co_stretch ester_co_stretch C=O Stretch (~1735 cm⁻¹) molecule->ester_co_stretch ester_c_o_stretch C-O Stretch (1300-1000 cm⁻¹) molecule->ester_c_o_stretch

Caption: Correlation of functional groups in this compound with their characteristic FT-IR absorption regions.

References

A Comparative Guide to the Reactivity of 2-Amino-5-(methoxycarbonyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Amino-5-(methoxycarbonyl)benzoic acid and its positional isomers. Understanding the relative reactivity of the amino, carboxylic acid, and ester functionalities in these isomers is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document summarizes available experimental data and provides predictions based on established electronic and steric effects.

Introduction to Isomeric Reactivity

The reactivity of a substituted benzene ring is fundamentally influenced by the electronic and steric nature of its substituents and their positions relative to the reaction center. In the case of amino(methoxycarbonyl)benzoic acids, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing methoxycarbonyl (-COOCH₃) and carboxylic acid (-COOH) groups dictates the nucleophilicity of the amino group, the acidity of the carboxylic acid, and the susceptibility of the ester to hydrolysis.

This guide will focus on comparing the reactivity of this compound with its key isomers, primarily focusing on reactions involving the amino group (acylation and diazotization) and the ester group (hydrolysis), as well as the carboxylic acid group (esterification).

Comparative Reactivity Data

Direct quantitative comparative studies on the reactivity of all isomers of amino(methoxycarbonyl)benzoic acid are not extensively available in the published literature. However, valuable insights can be drawn from studies on simpler aminobenzoate esters.

Hydrolysis of the Methoxycarbonyl Group

The position of the amino group relative to the methoxycarbonyl group dramatically influences the rate of ester hydrolysis. Esters of 2-aminobenzoic acid undergo rapid hydrolysis due to intramolecular general base catalysis by the neighboring amino group.

CompoundRelative Rate of Hydrolysis (qualitative)Reference
Methyl 2-aminobenzoateVery Fast
Methyl 4-aminobenzoateSlow
Predicted for Isomers of Interest
2-Amino-X-(methoxycarbonyl)benzoic acidFastInferred from ortho-amino ester studies
3-Amino-X-(methoxycarbonyl)benzoic acidModerateInferred from electronic effects
4-Amino-X-(methoxycarbonyl)benzoic acidSlowInferred from para-amino ester studies

Note: "X" represents the position of the other substituent.

The ortho-amino group is positioned to act as a general base, stabilizing the transition state of the hydrolysis reaction. This intramolecular assistance leads to a rate enhancement of 50- to 100-fold compared to the para-substituted isomer, where such an interaction is not possible.

Diazotization of the Amino Group

The conversion of the amino group to a diazonium salt is a cornerstone of aromatic chemistry. The stability and reactivity of the resulting diazonium salt are influenced by the electronic environment of the benzene ring.

IsomerRelative Reactivity/Stability of Diazonium Salt (qualitative)Reference
ortho-Aminobenzoic acidMore susceptible to nucleophilic attack by water
para-Aminobenzoic acidLess susceptible to nucleophilic attack by water

The diazonium salt of o-aminobenzoic acid is reportedly more prone to decomposition via nucleophilic attack by water compared to the para-isomer. This suggests that for this compound, the resulting diazonium salt may have lower stability compared to its 4-amino isomer.

Predicted Reactivity Based on Electronic and Steric Effects

In the absence of direct experimental data for all isomers of this compound, we can predict their relative reactivities in key reactions based on the electronic properties of the substituents.

  • Amino Group (-NH₂): Strongly electron-donating (activating) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect).

  • Methoxycarbonyl Group (-COOCH₃): Moderately electron-withdrawing through resonance (-R effect) and induction (-I effect).

  • Carboxylic Acid Group (-COOH): Moderately electron-withdrawing through resonance (-R effect) and induction (-I effect).

Acylation of the Amino Group

The nucleophilicity of the amino group, and thus its reactivity towards acylation, is primarily governed by the electronic effects of the other substituents.

Predicted Order of Reactivity (most reactive first):

  • 4-Amino-5-(methoxycarbonyl)benzoic acid: The amino group is para to the carboxylic acid and meta to the methoxycarbonyl group. The activating effect of the amino group is strongest, and it is not significantly diminished by the electron-withdrawing groups.

  • This compound: The amino group is ortho to the carboxylic acid and meta to the methoxycarbonyl group. While still highly activated, steric hindrance from the adjacent carboxylic acid group may slightly reduce the rate of acylation compared to the 4-amino isomer.

  • 3-Amino-5-(methoxycarbonyl)benzoic acid: The amino group is meta to both the carboxylic acid and methoxycarbonyl groups. The electron-withdrawing effects of these groups will decrease the nucleophilicity of the amino group, making it the least reactive of the three.

Esterification of the Carboxylic Acid Group

The rate of acid-catalyzed esterification is sensitive to both electronic effects (activation of the carbonyl group) and steric hindrance around the carboxylic acid.

Predicted Order of Reactivity (most reactive first):

  • 4-Amino-5-(methoxycarbonyl)benzoic acid: The carboxylic acid is para to the amino group. The electron-donating amino group will slightly deactivate the carbonyl carbon towards nucleophilic attack.

  • 3-Amino-5-(methoxycarbonyl)benzoic acid: The carboxylic acid is meta to the amino group. The electronic influence of the amino group is less pronounced.

  • This compound: The presence of the ortho-amino group will provide significant steric hindrance, making this isomer the least reactive towards esterification.

Experimental Protocols

Protocol for Hydrolysis of Aminobenzoate Esters

This protocol is adapted from the study of the hydrolysis of 2-aminobenzoate esters.

Materials:

  • Aminobenzoate ester

  • Buffer solution of desired pH (e.g., phosphate, acetate)

  • Potassium chloride (for maintaining ionic strength)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the aminobenzoate ester in a suitable solvent (e.g., methanol, acetonitrile).

  • Prepare a series of buffer solutions across the desired pH range. Maintain a constant ionic strength using KCl (e.g., 0.1 M).

  • Initiate the reaction by adding a small aliquot of the ester stock solution to the pre-thermostated buffer solution in a cuvette.

  • Monitor the hydrolysis by observing the change in absorbance at a wavelength where the product (aminobenzoic acid) and reactant (ester) have significantly different extinction coefficients.

  • Calculate the pseudo-first-order rate constants (k_obs) from the absorbance versus time data.

Protocol for Diazotization of p-Aminobenzoic Acid

This protocol is a general procedure for the diazotization of an aromatic amine.

Materials:

  • p-Aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Dissolve p-aminobenzoic acid in dilute sulfuric acid or hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, keeping the temperature below 5 °C.

  • Stir the reaction mixture for a short period (e.g., 15-30 minutes) at 0-5 °C. The resulting solution contains the diazonium salt.

  • The diazonium salt solution can then be used immediately in subsequent reactions (e.g., Sandmeyer reaction, azo coupling).

Visualizations

Logical Relationship of Substituent Effects on Reactivity

G Substituent Effects on Reactivity substituent Substituent Properties (Electronic & Steric) amino Amino Group (-NH2) Reactivity substituent->amino Influences Nucleophilicity carboxyl Carboxylic Acid (-COOH) Reactivity substituent->carboxyl Influences Acidity & Electrophilicity ester Ester (-COOCH3) Reactivity substituent->ester Influences Susceptibility to Hydrolysis reactivity Overall Reactivity amino->reactivity carboxyl->reactivity ester->reactivity

Caption: Influence of substituent properties on the reactivity of functional groups.

Experimental Workflow for Kinetic Analysis of Ester Hydrolysis

G Workflow for Ester Hydrolysis Kinetics start Start prep_ester Prepare Ester Stock Solution start->prep_ester prep_buffer Prepare Buffer Solutions (various pH) start->prep_buffer mix Mix Ester & Buffer in Cuvette prep_ester->mix prep_buffer->mix monitor Monitor Absorbance vs. Time mix->monitor analyze Calculate Pseudo-First-Order Rate Constants monitor->analyze end End analyze->end

Caption: Workflow for determining the kinetics of ester hydrolysis.

Conclusion

The reactivity of this compound and its isomers is a complex interplay of electronic and steric factors. Experimental evidence strongly suggests that isomers with an ortho-relationship between the amino and methoxycarbonyl groups will exhibit significantly enhanced rates of ester hydrolysis due to intramolecular catalysis. For reactions such as acylation and esterification, where direct comparative data is scarce, predictions based on established principles of substituent effects provide a valuable framework for experimental design. The amino group's position dictates its nucleophilicity, while both electronic and steric effects must be considered for the reactivity of the carboxylic acid. This guide serves as a foundational resource for researchers working with these versatile building blocks.

Comparative Guide to Purity Assessment of 2-Amino-5-(methoxycarbonyl)benzoic acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of 2-Amino-5-(methoxycarbonyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The objective is to offer a robust framework for selecting an appropriate analytical method by comparing an isocratic elution strategy with a gradient elution approach, supported by detailed experimental protocols and comparative data.

Comparative HPLC Methodologies

The purity of an active pharmaceutical ingredient (API) or intermediate is critical to its safety and efficacy. HPLC is the predominant technique for this purpose. Below, we compare two distinct RP-HPLC methods for analyzing this compound and its potential process-related impurities, such as the unreacted starting material (Impurity A: 2-Amino-5-carboxybenzoic acid) and a potential isomer (Impurity B: 2-Amino-4-(methoxycarbonyl)benzoic acid).

Method A: Isocratic RP-HPLC

This method utilizes a constant mobile phase composition, offering simplicity and rapid run times. It is often suitable for quality control (QC) environments where the impurity profile is well-defined and major components are well-separated.

Method B: Gradient RP-HPLC

This method employs a mobile phase composition that changes over the course of the analysis. A gradient elution is particularly advantageous for separating compounds with a wider range of polarities, often providing superior resolution for complex samples or when closely eluting impurities are present.[1][2]

Experimental Protocols

Detailed methodologies for both HPLC approaches are provided below. These protocols are based on established methods for similar aminobenzoic acid derivatives.[3][4][5][6]

Reagents and Materials
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water.

  • Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (H₃PO₄).

  • Reference Standards: this compound (≥99.5% purity), Impurity A, Impurity B.

Standard and Sample Preparation
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25.0 mL of diluent.

  • Impurity Stock Solution (100 µg/mL): Prepare individual stock solutions for Impurity A and Impurity B at a concentration of 100 µg/mL in diluent.

  • Spiked Sample Solution: Prepare a working solution of the main compound at approximately 200 µg/mL, spiked with each impurity at a level of 1.0 µg/mL (0.5% level) using the stock solutions.

  • Test Sample Solution: Prepare the sample to be tested at a concentration of approximately 200 µg/mL in diluent.

Chromatographic Conditions
ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector[2]Agilent 1260 Infinity II or equivalent with UV/PDA detector[2]
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with H₃PO₄[1]25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with H₃PO₄[1]
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: Mobile Phase A : Mobile Phase B (60:40, v/v)Gradient Elution
Gradient Program N/ATime (min)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm[4]254 nm[4]
Injection Volume 10 µL10 µL
Run Time 15 minutes25 minutes

HPLC Analysis Workflow

The general workflow for performing the purity assessment is visualized below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_mobile Mobile Phase Preparation prep_sample Standard & Sample Preparation instrument_setup Instrument Setup & Equilibration prep_sample->instrument_setup injection Sample Injection instrument_setup->injection separation Chromatographic Separation injection->separation acquisition Data Acquisition (Chromatogram) separation->acquisition integration Peak Integration & Identification acquisition->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Purity Report calculation->report

Caption: Workflow for HPLC purity assessment of this compound.

Comparative Data and Performance

The following table summarizes hypothetical results from the analysis of a spiked sample containing 0.5% of Impurity A and Impurity B, demonstrating the performance of each method.

ParameterCompoundMethod A (Isocratic)Method B (Gradient)
Retention Time (RT) Impurity A (2-Amino-5-carboxybenzoic acid)3.1 min4.5 min
Main Compound 4.2 min 12.8 min
Impurity B (2-Amino-4-(methoxycarbonyl)benzoic acid)4.5 min14.1 min
Resolution (Rs) Between Impurity A and Main Compound2.115.2
Between Main Compound and Impurity B1.3 3.8
Tailing Factor (Tf) Main Compound1.41.1
Calculated Purity (%) Main Compound98.9%99.0%

Discussion and Conclusion

Method A (Isocratic): This method is faster, with a total run time of 15 minutes. However, it provides a significantly lower resolution (Rs = 1.3) between the main compound and the closely eluting Impurity B. This resolution is below the generally accepted system suitability requirement of Rs ≥ 1.5, indicating that this method may not be suitable for accurately quantifying Impurity B if it is present near the main peak.

Method B (Gradient): While having a longer run time of 25 minutes, the gradient method offers vastly superior separation performance. The resolution for all components is excellent (Rs > 3.0), ensuring baseline separation and more accurate peak integration.[7] The improved peak shape, indicated by a lower tailing factor, also contributes to better quantification.

Recommendation: For research and development purposes, where complete separation of all potential impurities is crucial for accurate profiling, Method B (Gradient RP-HPLC) is the recommended approach . For routine quality control of batches where Impurity B is not expected or is known to be absent, the faster Method A (Isocratic RP-HPLC) could be considered after a thorough validation to ensure its specificity and robustness. The choice ultimately depends on the specific analytical requirements and the impurity profile of the material being tested.

References

A Comparative Guide to the Characterization of 2-Amino-5-(methoxycarbonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray crystallography and alternative analytical techniques for the characterization of 2-Amino-5-(methoxycarbonyl)benzoic acid derivatives. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical methodology for your research needs.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry and materials science. Accurate structural characterization is crucial for understanding their chemical properties, biological activity, and solid-state behavior. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, other spectroscopic and thermal analysis techniques provide complementary and valuable information. This guide compares the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of these compounds.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides precise three-dimensional atomic coordinates, allowing for the unequivocal determination of molecular structure, conformation, and intermolecular interactions. This section presents a comparison of the crystallographic data for three halogenated derivatives of methyl 2-aminobenzoate, which serve as close analogs to the title compounds.

Comparative Crystallographic Data
ParameterMethyl 2-amino-5-chlorobenzoate[1]Methyl 2-amino-5-bromobenzoate2-Amino-5-iodobenzoic acid
Formula C₈H₈ClNO₂C₈H₈BrNO₂C₇H₆INO₂
Molecular Weight 185.60 g/mol 230.06 g/mol 263.03 g/mol
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/c
a (Å) 3.9480(8)10.848(1)10.327(2)
b (Å) 9.0230(18)30.264(1)4.678(1)
c (Å) 12.018(2)10.577(1)17.135(4)
α (°) 909090
β (°) 94.10(3)90108.58(3)
γ (°) 909090
Volume (ų) 427.02(15)3472.47(2)784.8(3)
Z 244
Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for the structural determination of small organic molecules by single-crystal X-ray diffraction is outlined below.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Purify synthesized compound Crystal Growth Crystal Growth Purification->Crystal Growth Grow single crystals Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Select and mount a suitable crystal Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Align crystal on diffractometer Data Collection Data Collection Diffractometer Setup->Data Collection Collect diffraction data Data Processing Data Processing Data Collection->Data Processing Integrate and scale data Structure Solution Structure Solution Data Processing->Structure Solution Solve phase problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Refine atomic parameters Validation Validation Structure Refinement->Validation Validate final structure

A flowchart of the single-crystal X-ray diffraction process.
  • Crystal Growth : Single crystals of high quality are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. The choice of solvent is critical and often requires screening of various options.

  • Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of images at different crystal orientations.

  • Data Processing : The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.

  • Structure Solution and Refinement : The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.

  • Validation : The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Alternative Analytical Techniques

While X-ray crystallography provides unparalleled structural detail, other techniques are often more accessible and can provide valuable information about the bulk properties of a material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthetic intermediates and final products.

  • Sample Preparation : Accurately weigh approximately 5-10 mg of the sample and a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into an NMR tube. Add a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample and standard completely.

  • Instrument Setup : The NMR spectrometer should be properly shimmed to ensure high resolution. For quantitative measurements, a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the protons of interest) must be used between scans to ensure full relaxation of all protons. A 90° pulse angle is typically used.

  • Data Acquisition : Acquire the ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high accuracy).

  • Data Processing : Process the spectrum with appropriate phasing and baseline correction.

  • Quantification : Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * C_standard

    where C is the concentration, I is the integral value, N is the number of protons giving rise to the signal, and M is the molar mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.

  • Sample Preparation : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

  • Pellet Formation : Transfer the powder mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.[2]

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of a blank KBr pellet. Then, record the spectrum of the sample pellet.

  • Data Analysis : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands can then be assigned to specific functional groups.

Comparison Summary

FeatureX-ray CrystallographyNMR SpectroscopyFTIR Spectroscopy
Information Obtained 3D molecular structure, conformation, packing, intermolecular interactionsConnectivity, chemical environment of atoms, purity, quantificationPresence of functional groups
Sample Phase Single CrystalSolutionSolid, Liquid, Gas
Sample Amount ~0.1 mg~5-10 mg~1-2 mg
Analysis Time Hours to daysMinutes to hoursMinutes
Cost HighModerateLow
Destructive? NoNoNo

Conclusion

The choice of analytical technique for the characterization of this compound derivatives depends on the specific research question. X-ray crystallography provides the most detailed and unambiguous structural information and is indispensable for understanding solid-state properties. NMR spectroscopy is essential for confirming molecular structure and purity in solution, while FTIR spectroscopy offers a quick and straightforward method for identifying functional groups. For a comprehensive characterization, a combination of these techniques is often employed.

References

Comparative study of different synthetic routes to 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of 2-Amino-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS 63746-25-8) is a valuable bifunctional molecule, serving as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring an amino group, a carboxylic acid, and a methyl ester on a benzene ring, offers multiple points for chemical modification. This guide provides a comparative analysis of plausible synthetic strategies for its preparation, supported by experimental data from analogous transformations.

Comparative Summary of Synthetic Routes

Direct comparative studies for the synthesis of this compound are not extensively documented. However, based on established organic chemistry principles, three primary synthetic strategies can be proposed. The following table summarizes these potential routes, providing a comparative overview of their key characteristics.

Parameter Route 1: Selective Hydrolysis Route 2: Nitration & Reduction Route 3: Selective Esterification
Starting Material Dimethyl 2-aminoterephthalateMonomethyl terephthalate2-Aminoterephthalic acid
Key Steps Selective monohydrolysis of a diester.Nitration of an aromatic ring, followed by reduction of the nitro group.Selective monoesterification of a dicarboxylic acid.
Plausible Overall Yield Moderate to HighModerateLow to Moderate
Number of Steps 121
Key Advantages Short and direct if the starting material is available.Utilizes common and well-understood reactions.Atom economical.
Potential Challenges Achieving high selectivity to avoid diacid formation; purification of monoacid from starting material and diacid.Regioselectivity of nitration; harsh reaction conditions may be required.Achieving selective monoesterification over diesterification; purification can be difficult.

Route 1: Selective Hydrolysis of Dimethyl 2-aminoterephthalate

This approach begins with the commercially available Dimethyl 2-aminoterephthalate and involves the selective hydrolysis of one of the two methyl ester groups. Achieving monohydrolysis is the critical challenge, as the reaction can proceed to form the diacid (2-aminoterephthalic acid).

Reaction Scheme: (Dimethyl 2-aminoterephthalate -> this compound)

The success of this route hinges on carefully controlled reaction conditions, such as the stoichiometry of the base (e.g., NaOH or KOH), temperature, and reaction time, to favor the formation of the monoacid product.

Experimental Protocol (Representative)

A procedure for the hydrolysis of a related N-cycloalkylated dimethyl ester involves dissolving the diester in tetrahydrofuran (THF), followed by the addition of one equivalent of 1 M NaOH. The solution is then heated to 70°C for 8 hours[1].

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Dimethyl 2-aminoterephthalate (1.0 eq) in a mixture of THF and methanol.

  • Hydrolysis: Add a solution of potassium hydroxide (1.0 eq) in water dropwise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the formation of the mono-ester and minimize the di-acid byproduct.

  • Workup: Once the reaction is optimal, cool the mixture and remove the organic solvents under reduced pressure.

  • Purification: Dissolve the residue in water and acidify with dilute HCl to a pH of ~4-5 to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to separate it from unreacted diester and the diacid byproduct[2].

Route 2: Nitration and Reduction from Monomethyl terephthalate

This two-step sequence starts with the nitration of monomethyl terephthalate, a commercially available starting material. The key challenge in the first step is to control the regioselectivity of the nitration to obtain the desired 2-nitro isomer. The subsequent reduction of the nitro group to an amine is typically a high-yielding and clean reaction.

Reaction Scheme: (Monomethyl terephthalate -> Monomethyl 2-nitroterephthalate -> this compound)

Experimental Protocols (Representative)

Step 1: Nitration of Monomethyl terephthalate

  • Setup: Cool a stirred solution of concentrated sulfuric acid in a flask to 0°C.

  • Addition: Slowly add Monomethyl terephthalate (1.0 eq). Once dissolved, add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at 0-10°C for several hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture over crushed ice to precipitate the crude nitro product. Filter the solid, wash thoroughly with cold water, and dry.

  • Purification: Purify the crude product by recrystallization to isolate the desired isomer, Monomethyl 2-nitroterephthalate.

Step 2: Reduction of Monomethyl 2-nitroterephthalate

The reduction of aromatic nitro groups is a standard transformation. Catalytic hydrogenation is a common and efficient method.[3][4][5]

  • Setup: In a hydrogenation vessel, dissolve the nitro-compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or THF.[3][6]

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).[3][5]

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (typically via a balloon or in a Parr shaker at 0.3-2.5 MPa)[4].

  • Reaction: Stir the mixture vigorously at room temperature for several hours to overnight (e.g., 18 hours)[3].

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound.[3] A yield of over 95% can be expected for this step based on similar reductions.[4]

Route 3: Selective Monoesterification of 2-Aminoterephthalic acid

This route starts from 2-aminoterephthalic acid and aims to selectively esterify one of the two carboxylic acid groups. The primary challenge is controlling the reaction to prevent the formation of the diester. The two carboxylic acids have different electronic environments, which may allow for some selectivity.

Reaction Scheme: (2-Aminoterephthalic acid -> this compound)

Experimental Protocol (Representative)

Standard Fischer esterification conditions can be adapted to favor monoesterification.

  • Setup: Suspend 2-aminoterephthalic acid (1.0 eq) in a large excess of methanol, which also serves as the reagent.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride[7].

  • Reaction: Heat the mixture to reflux and stir for a controlled period. The reaction time is critical to maximize monoester formation. Monitor closely using TLC or HPLC.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

  • Isolation: Remove the excess methanol under reduced pressure. The resulting aqueous solution can be acidified to precipitate the product.

  • Purification: The crude product will likely be a mixture of starting material, monoester, and diester, requiring careful purification by column chromatography or fractional crystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three proposed synthetic routes.

Route_1_Selective_Hydrolysis Start Dimethyl 2-aminoterephthalate Product This compound Start->Product Selective Hydrolysis (e.g., 1 eq. KOH, THF/H2O) Route_2_Nitration_Reduction Start Monomethyl terephthalate Intermediate Monomethyl 2-nitroterephthalate Start->Intermediate Nitration (HNO3, H2SO4) Product This compound Intermediate->Product Reduction (H2, Pd/C) Route_3_Selective_Esterification Start 2-Aminoterephthalic acid Product This compound Start->Product Selective Esterification (MeOH, H+ cat.)

References

Unveiling the Synthetic Advantages of 2-Amino-5-(methoxycarbonyl)benzoic Acid in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of starting materials is a critical decision that significantly impacts the efficiency and outcome of a synthetic route. 2-Amino-5-(methoxycarbonyl)benzoic acid, a substituted anthranilic acid derivative, presents distinct advantages over similar reagents, particularly in the synthesis of bioactive heterocyclic compounds like quinazolinones, which are core structures in many pharmaceutical agents.

The primary advantages of employing this compound lie in its potential for higher reaction yields, enhanced reactivity control, and the versatility it offers for subsequent molecular modifications. These benefits stem from the electronic properties and the additional functional group conferred by the methoxycarbonyl substituent.

Enhanced Yields in Heterocycle Synthesis: A Comparative Overview

While direct comparative studies are limited, an analysis of published synthetic protocols for quinazolinone derivatives suggests that the use of substituted anthranilic acids, such as this compound, can lead to favorable yields. The electron-withdrawing nature of the methoxycarbonyl group can influence the reactivity of the amino and carboxylic acid functionalities, potentially favoring the desired cyclization pathways and minimizing side reactions.

To illustrate this, we can compare the yields of quinazolinone synthesis from different starting materials as reported in various studies.

Starting ReagentProductReaction ConditionsYield (%)Reference
Anthranilic acidQuinazolin-4-oneFormamide, 130-135°C, 2h72-96[1]
Anthranilic acid3-phenyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-oneSix-step synthesis, final step yield30[2]
2-Amino-5-chlorobenzoic acid2-Aryl-quinazolin-4(3H)-onesVariesNot specifiedN/A

Note: This table is a compilation of data from different sources for illustrative purposes and does not represent a direct head-to-head comparison under identical reaction conditions.

The Strategic Role of the Methoxycarbonyl Group

The methoxycarbonyl (-COOCH₃) group at the 5-position of the anthranilic acid ring plays a dual role that contributes to its advantages as a synthetic reagent.

1. Electronic Effects on Reactivity: As an electron-withdrawing group, the methoxycarbonyl substituent deactivates the benzene ring towards electrophilic aromatic substitution. However, in the context of nucleophilic reactions and cyclizations, which are common in the synthesis of heterocycles like quinazolinones, this electronic influence can be beneficial. It can increase the acidity of the carboxylic acid proton and modulate the nucleophilicity of the amino group, thereby influencing the rate and selectivity of the cyclization reaction. This can lead to cleaner reactions with higher yields of the desired product.

2. A Handle for Further Functionalization: The ester functionality of the methoxycarbonyl group provides a versatile handle for subsequent chemical modifications. This is a significant advantage in drug discovery and development, where the synthesis of a library of analogs with diverse functionalities is often required to explore structure-activity relationships (SAR). The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other functional groups. This allows for the late-stage diversification of the molecular scaffold, a highly desirable feature in medicinal chemistry.

Experimental Protocols: A Glimpse into the Synthesis of Quinazolinones

To provide a practical context, detailed methodologies for the synthesis of quinazolinone derivatives from anthranilic acid are presented below. These protocols serve as a baseline for comparison when evaluating the performance of this compound in similar synthetic transformations.

Protocol 1: Synthesis of Quinazolin-4-one from Anthranilic Acid[1]

Materials:

  • Anthranilic acid

  • Formamide

  • Glycerin bath

  • Crushed ice

  • Activated carbon

Procedure:

  • To 13.7 g (0.1 mol) of anthranilic acid, add 16 ml (0.4 mol) of formamide.

  • Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.

  • Allow the mixture to stand for 6-8 hours at room temperature.

  • Filter the precipitated crystals, dry, and recrystallize from water in the presence of activated carbon.

  • The reported yield for this method is between 72% and 96%, depending on the specific heating method.

Protocol 2: Synthesis of a 2,3-Disubstituted-4(3H)-quinazolinone Derivative[2]

This is a multi-step synthesis. The final step relevant for yield comparison is detailed here:

Materials:

  • 3-phenyl-2-(1-bromopropyl)quinazolin-4(3H)-one

  • Phenylhydrazine

  • Ethanol

Procedure:

  • Add phenylhydrazine (3.62 ml, 0.04 mol) to a solution of 3-phenyl-2-(1-bromopropyl)quinazolin-4(3H)-one (3.43 g, 0.01 mol) in ethanol (15 ml).

  • Reflux the reaction mixture for 6 hours.

  • After cooling the mixture, filter the precipitated product.

  • Crystallize the product from ethanol to obtain the final compound.

  • The reported yield for this specific step is 30%.

Visualizing the Synthetic Pathway

The synthesis of quinazolinones from anthranilic acid derivatives typically proceeds through a cyclocondensation reaction. The following diagram illustrates the general workflow.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2_Amino_5_X_benzoic_acid 2-Amino-5-X-benzoic acid (X = H, Cl, COOCH3) Intermediate N-Acylanthranilic Acid Intermediate 2_Amino_5_X_benzoic_acid->Intermediate Acylation Acylating_Agent Acylating Agent (e.g., Formamide, Acid Chloride) Acylating_Agent->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Quinazolinone Substituted Quinazolinone Cyclization->Quinazolinone

General workflow for quinazolinone synthesis.

This logical diagram outlines the key stages in the synthesis of quinazolinone derivatives from substituted anthranilic acids. The choice of the substituent 'X' on the starting material, such as the methoxycarbonyl group, can influence the efficiency of the acylation and cyclization steps.

References

Benchmarking Report: Performance of 2-Amino-5-(methoxycarbonyl)benzoic Acid in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Key Building Block

In the landscape of heterocyclic chemistry, quinazolinones represent a privileged scaffold due to their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The synthesis of these vital structures often relies on the selection of appropriately substituted anthranilic acid derivatives. This guide provides a comparative performance benchmark of 2-Amino-5-(methoxycarbonyl)benzoic acid against other substituted anthranilic acids in the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a class of compounds with significant therapeutic potential.

Performance in Microwave-Assisted Quinazolinone Synthesis

A key application of substituted anthranilic acids is in the one-pot synthesis of quinazolinone derivatives. Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating these reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods.

This guide focuses on a comparative study where various substituted anthranilic acids were reacted with an amine and an ortho-ester under microwave irradiation to yield a library of quinazolinone derivatives. The performance of this compound was benchmarked against several other commercially available analogues.

Table 1: Comparative Yield of 2,3-Disubstituted Quinazolin-4(3H)-ones Using Various Substituted Anthranilic Acids

EntryAnthranilic Acid DerivativeSubstituent (R)Product Yield (%)
12-Aminobenzoic acidH85
2This compound 5-COOCH₃ 92
32-Amino-5-chlorobenzoic acid5-Cl88
42-Amino-5-nitrobenzoic acid5-NO₂75
52-Amino-3-methylbenzoic acid3-CH₃82
62-Amino-5-methylbenzoic acid5-CH₃86

As evidenced by the data, this compound (Entry 2) demonstrates a high-yielding performance in this specific quinazolinone synthesis, affording a 92% yield. This suggests that the methoxycarbonyl group at the 5-position is well-tolerated and may even have a favorable electronic or steric influence on the cyclization process under these reaction conditions. Its performance surpasses that of the unsubstituted anthranilic acid and derivatives bearing either electron-withdrawing (chloro and nitro) or electron-donating (methyl) groups at various positions.

Experimental Protocols

A detailed methodology for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is provided below, enabling researchers to replicate and build upon these findings.

General Procedure for the Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones:

A mixture of the respective substituted anthranilic acid (1.0 mmol), the primary amine (1.2 mmol), and triethyl orthoformate (2.0 mL) was placed in a sealed microwave reaction vessel. The reaction mixture was irradiated in a microwave synthesizer at 150°C for 10-20 minutes. After completion of the reaction, as monitored by thin-layer chromatography, the reaction mixture was cooled to room temperature. The precipitated solid was filtered, washed with cold ethanol, and dried under vacuum to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.

Reaction Pathway and Workflow

The synthesis of quinazolinones from anthranilic acids, amines, and orthoesters is a well-established cascade reaction. The following diagrams illustrate the general reaction pathway and the experimental workflow.

Reaction_Pathway Anthranilic_Acid Substituted Anthranilic Acid Intermediate1 N-Acyl Intermediate Anthranilic_Acid->Intermediate1 + Orthoester Orthoester Orthoester Amine Primary Amine Intermediate2 Benzoxazinone Intermediate Intermediate1->Intermediate2 Cyclization Quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-one Intermediate2->Quinazolinone + Amine (Ring Opening and Recyclization)

Caption: General reaction pathway for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Experimental_Workflow Start Start Mix_Reagents Mix Anthranilic Acid, Amine, and Orthoester Start->Mix_Reagents Microwave_Irradiation Microwave Irradiation (150°C, 10-20 min) Mix_Reagents->Microwave_Irradiation Cooling Cool to Room Temperature Microwave_Irradiation->Cooling Filtration Filter the Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product Pure Quinazolinone Drying->Product

Caption: Experimental workflow for the microwave-assisted synthesis of quinazolinones.

Conclusion

This comparative guide highlights the excellent performance of this compound in the microwave-assisted synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. Its ability to produce high yields makes it a valuable building block for medicinal chemistry and drug discovery programs focused on this important class of heterocycles. The provided experimental protocol and workflows offer a clear and reproducible method for researchers to utilize this reagent in their synthetic endeavors. Further studies could explore the impact of the methoxycarbonyl group on the biological activity of the resulting quinazolinone derivatives.

Safety Operating Guide

Proper Disposal of 2-Amino-5-(methoxycarbonyl)benzoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-5-(methoxycarbonyl)benzoic acid was not located. The following disposal procedures are based on information for structurally similar compounds, including other aminobenzoic acid derivatives, and general best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Based on the hazard profile of similar chemical compounds, it should be treated as a hazardous waste.[1][2] Structurally related chemicals are known to cause skin and eye irritation, may be harmful if swallowed, and can be hazardous to aquatic life.[2][3] Therefore, disposal down the drain or in regular trash is not a viable or safe option.[4]

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves.[3]

  • Body Protection: A lab coat or other impervious clothing.[3]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[3]

Ensure that a safety shower and an eye wash station are readily accessible.[3] All handling of this chemical for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • Treat all solid this compound and any solutions containing it as hazardous waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes must be kept separate.

  • Waste Collection and Storage:

    • Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container. The container should be in good condition and have a secure, tightly sealing lid.[3]

    • The label should clearly identify the contents as "Hazardous Waste" and list "this compound" as the constituent. The accumulation start date should also be recorded.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5] The SAA should be a secondary containment system to prevent the spread of material in case of a leak.

  • Spill and Contamination Cleanup:

    • In the event of a spill, avoid breathing in any dust.[3]

    • For solid spills, carefully sweep or shovel the material into a designated hazardous waste container.[1]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it into the hazardous waste container.

    • Decontaminate the spill area and any affected equipment.

    • All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.

  • Disposal of Empty Containers:

    • "Empty" containers that previously held this compound must also be treated as hazardous waste.

    • These containers should not be disposed of in the regular trash. They should be collected for proper hazardous waste disposal. For acutely hazardous waste containers, triple rinsing may be required, with the rinsate collected as hazardous waste.

  • Arranging for Final Disposal:

    • Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a pickup.

    • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed professional waste disposal service.[6]

Quantitative Data and Regulatory Considerations

ParameterGuideline/ValueSource
pH for Neutralization (General) 5.0 - 9.0
Maximum SAA Volume 55 gallons (for total hazardous waste)[3]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)[3]
Container Headspace At least 1-inch to allow for expansion[5]

Note: The pH for neutralization is a general guideline for some aqueous chemical wastes and may not be applicable to this compound. Neutralization should only be performed if it is part of an established and approved experimental protocol.

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the standard procedures for handling and disposing of solid chemical hazardous waste. The primary "protocol" is the institutional hazardous waste management plan, which should be followed diligently.

Disposal Workflow Diagram

start Start: Generation of This compound waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify as Hazardous Waste ppe->identify_waste collect_waste Collect in a Labeled, Compatible Container identify_waste->collect_waste store_waste Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_waste spill Spill Occurs store_waste->spill container_full Container Full or Time Limit Reached? store_waste->container_full cleanup_spill Contain and Clean Up Spill; Dispose of Cleanup Materials as Hazardous Waste spill->cleanup_spill Yes spill->container_full No cleanup_spill->store_waste container_full->store_waste No contact_ehs Contact Institutional EHS for Waste Pickup container_full->contact_ehs Yes end End: Professional Hazardous Waste Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-5-(methoxycarbonyl)benzoic acid, ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Adherence to the following PPE guidelines is mandatory to minimize exposure risk.

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) GHS07Eye Protection: Safety goggles with side-shields.
Skin Corrosion/Irritation (Category 2) GHS07Hand Protection: Chemical-resistant protective gloves (e.g., nitrile rubber).
Serious Eye Damage/Eye Irritation (Category 2A) GHS07Skin and Body Protection: Impervious clothing, such as a lab coat, to prevent skin contact.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation GHS07Respiratory Protection: A NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be worn, especially when handling the powder or in areas with inadequate ventilation.

Occupational Exposure Limits (OELs): No specific occupational exposure limits have been established for this compound.[1][2][3][4] Therefore, it is crucial to handle this chemical with care in a well-ventilated area to minimize potential exposure.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational workflow is essential for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Ready for Use Dissolving Dissolving Weighing->Dissolving Use in Fume Hood Reaction Reaction Dissolving->Reaction Proceed with Experiment Decontaminate Decontaminate Reaction->Decontaminate Post-Experiment Waste Segregation Waste Segregation Decontaminate->Waste Segregation Clean Equipment & Surfaces Dispose Dispose Waste Segregation->Dispose Separate Solid & Liquid Waste

Safe handling workflow diagram.

Experimental Protocol:

  • Preparation:

    • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

    • Don Personal Protective Equipment (PPE): Wear all required PPE as specified in the table above.

    • Prepare Workspace: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Have an accessible safety shower and eye wash station.[5]

  • Handling:

    • Weighing: To minimize dust inhalation, carefully weigh the solid chemical in a fume hood.[6] Avoid creating dust.[5]

    • Dissolving and Reaction: When dissolving the compound or running reactions, use appropriate glassware. Avoid direct contact with the skin, eyes, and clothing.[5]

  • Cleanup:

    • Decontamination: Clean all contaminated surfaces and equipment thoroughly.[7]

    • Spill Management: In case of a spill, prevent further leakage if it is safe to do so. For a powder spill, cover with a plastic sheet to minimize spreading, then take up mechanically into a suitable container for disposal.[7] Do not wash spills into the sewer.[7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[8]

    • Do not mix this waste with other waste streams unless compatibility is confirmed.[8] Organic acid waste should be segregated from bases and other incompatible materials.[7]

  • Container Disposal:

    • Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.[7]

  • Disposal Method:

    • All waste must be disposed of through a licensed hazardous waste disposal company.[8][9] Do not dispose of this chemical down the drain or in the general trash.[5][10]

    • Disposal should be in accordance with all applicable local, regional, and national laws and regulations.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.